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  • Product: Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Chemical Profiling, Synthesis, and Application of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride

Executive Summary In the landscape of modern drug design, the incorporation of non-proteinogenic -amino acids has emerged as a cornerstone strategy for overcoming the pharmacokinetic liabilities of native peptides. Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug design, the incorporation of non-proteinogenic


-amino acids has emerged as a cornerstone strategy for overcoming the pharmacokinetic liabilities of native peptides. Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride  (CAS: 1956334-16-9) represents a highly specialized, conformationally restricted building block[1]. By integrating a cyclobutyl ring at the 

-position, this compound offers unique steric and lipophilic properties that are increasingly leveraged in the development of peptidomimetics, targeted modulators, and small-molecule inhibitors[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthetic pathways, and validated experimental protocols for its application in medicinal chemistry.

Physicochemical Profiling and Structural Dynamics

The structural architecture of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride is purposefully designed for synthetic versatility and biological stability.

  • The

    
    -Amino Acid Core : Unlike 
    
    
    
    -amino acids, the insertion of an additional methylene carbon between the amine and carboxylate groups fundamentally alters the molecule's susceptibility to enzymatic degradation.
  • The Cyclobutyl Moiety : The four-membered ring introduces significant steric bulk and ring strain (

    
    26 kcal/mol). This restricts the rotational freedom of the adjacent bonds, locking the molecule into specific conformational spaces that can enhance binding affinity to target receptors.
    
  • The Ethyl Ester Hydrochloride Form : Supplying this building block as an ethyl ester hydrochloride salt serves a dual purpose. The ester masks the carboxylic acid, preventing unwanted side reactions (e.g., self-condensation or lactamization) during amine-focused functionalization[3]. Simultaneously, the hydrochloride salt stabilizes the primary amine against oxidation and significantly improves shelf-life and solubility in polar organic solvents.

Quantitative Physicochemical Summary
PropertyValue / Description
Chemical Name Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride
CAS Registry Number 1956334-16-9 (Salt)[1] / 1541942-63-5 (Free Base)[4]
Molecular Formula

Molecular Weight 207.70 g/mol
Physical State Solid (typically crystalline powder)
Solubility Profile Soluble in DMF, DMSO, Methanol, and Ethanol

Synthetic Methodologies and Mechanistic Pathways

The de novo synthesis of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride relies on the robust construction of the


-amino acid backbone, followed by orthogonal protection. The most reliable approach utilizes a modified Rodionov reaction, which is highly effective for synthesizing 

-amino acids directly from aldehydes.

SynthesisWorkflow A Cyclobutanecarboxaldehyde + Malonic Acid B 3-Amino-3-cyclobutyl- propanoic acid A->B NH4OAc, EtOH Reflux (Rodionov) C Ethyl 3-amino-3-cyclobutyl- propanoate HCl B->C SOCl2, EtOH 0°C to Reflux

Fig 1: De novo synthesis workflow of Ethyl 3-amino-3-cyclobutylpropanoate HCl.

Protocol 1: Synthesis of the -Amino Acid Core and Esterification

Step 1: Condensation (Modified Rodionov Reaction)

  • Procedure : Combine cyclobutanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol. Reflux the mixture under an inert atmosphere for 12-16 hours.

  • Mechanistic Causality : Ammonium acetate acts as both the nitrogen source and a weak base. The reaction proceeds via the formation of a transient imine intermediate, which undergoes nucleophilic attack by the enolized malonic acid. Subsequent thermally-driven decarboxylation yields the intermediate 3-amino-3-cyclobutylpropanoic acid[3].

Step 2: In situ Fischer Esterification and Salt Formation

  • Procedure : Suspend the crude 3-amino-3-cyclobutylpropanoic acid in absolute ethanol and cool to

    
     using an ice bath. Add thionyl chloride (
    
    
    
    , 1.5 eq) dropwise to control the exothermic reaction. Heat the mixture to reflux for 4 hours, then concentrate under vacuum.
  • Mechanistic Causality :

    
     reacts violently with ethanol to generate anhydrous HCl in situ. This highly acidic environment drives the Fischer esterification forward by protonating the carbonyl oxygen, making it highly electrophilic. Simultaneously, the generated HCl protonates the primary amine, precipitating the final product as a stable hydrochloride salt, which prevents spontaneous intramolecular lactam formation[3].
    

Experimental Workflows: Peptidomimetic Coupling

When utilizing this compound in drug discovery, the most common transformation is the acylation of the primary amine to build extended peptide chains or small-molecule inhibitors[2].

CouplingWorkflow A Ethyl 3-amino-3-cyclobutylpropanoate HCl B Amine Liberation (DIPEA in DMF) A->B D Beta-Peptide Derivative B->D Nucleophilic Acyl Substitution C Active Ester Formation (R-COOH + HATU) C->B Mix at 0°C

Fig 2: Amide coupling workflow for incorporating the beta-amino acid into peptides.

Protocol 2: HATU-Mediated Amide Coupling
  • Objective : Couple Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride with an N-protected amino acid (e.g., Fmoc-Ala-OH).

  • Procedure :

    • Dissolve Fmoc-Ala-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) at

      
      .
      
    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes to form the active ester.

    • Add Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Mechanistic Causality : The order of addition and the stoichiometry of DIPEA are critical. The first equivalent of DIPEA deprotonates the carboxylic acid for HATU activation. The second and third equivalents are strictly required to neutralize the hydrochloride salt of the cyclobutyl amine (liberating the nucleophilic free amine) and to maintain the slightly basic pH (8-9) optimal for HATU-mediated couplings. HATU is specifically chosen over standard EDC/HOBt due to the steric hindrance imparted by the adjacent cyclobutyl ring; the 7-aza-HOBt active ester intermediate generated by HATU is significantly more reactive toward hindered amines.

Applications in Drug Development

The integration of Ethyl 3-amino-3-cyclobutylpropanoate into therapeutic candidates addresses highly specific pharmacokinetic and pharmacodynamic challenges:

  • Proteolytic Resistance : Natural

    
    -peptides are rapidly degraded by ubiquitous exopeptidases and endopeptidases. The 
    
    
    
    -carbon insertion disrupts the spatial recognition required by the protease active site, drastically increasing the in vivo half-life of the resulting drug candidate.
  • Lipophilic Efficiency (LipE) : The cyclobutyl group provides a higher degree of lipophilicity compared to linear alkyl chains (e.g., isopropyl groups) while maintaining a compact topological polar surface area (tPSA). This enhances membrane permeability, a critical factor for intracellular targets.

  • Targeted Immunomodulators : Derivatives of 3-amino-3-cyclobutylpropanoic acid have been actively utilized in the synthesis of advanced therapeutics, including Cbl-b inhibitors designed to enhance T-cell effector function and natural killer (NK) cell activity in anti-tumor immunity[2].

Comparative Pharmacokinetic Advantages
ParameterStandard

-Amino Acid (e.g., Valine)

-Amino Acid (Cyclobutyl Derivative)
Protease Susceptibility High (Rapid enzymatic cleavage)Negligible (Highly resistant)
Conformational Flexibility High (Multiple rotameric states)Restricted (Locked

/

dihedral angles)
Lipophilicity (LogP contribution) ModerateHigh (Due to dense

cyclobutyl carbons)

References

  • Title: ethyl 3-amino-3-cyclobutylpropanoate hydrochloride | Source: ChemicalBook | URL
  • Title: Ethyl 3-amino-3-cyclobutylpropanoate | Source: BLD Pharm | URL
  • Title: (S)
  • Title: WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl | Source: Google Patents | URL

Sources

Exploratory

Role of cyclobutyl groups in beta-amino acid drug design

The Structural and Pharmacological Imperative of Cyclobutyl -Amino Acids in Drug Design Executive Summary In the landscape of peptidomimetic drug design, flexibility is often the enemy of affinity. Native peptides suffer...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural and Pharmacological Imperative of Cyclobutyl -Amino Acids in Drug Design

Executive Summary

In the landscape of peptidomimetic drug design, flexibility is often the enemy of affinity. Native peptides suffer from high entropic penalties upon binding and rapid proteolytic degradation. The incorporation of cyclobutyl groups into


-amino acid backbones—specifically via 2-aminocyclobutane-1-carboxylic acid (ACBC)  derivatives—offers a precise solution. This guide details the structural mechanics, synthesis, and pharmacological validation of these constrained scaffolds. By locking the 

bond rotation, these moieties freeze bioactive conformations, enhancing target selectivity while rendering the backbone invisible to standard proteases.

Structural Mechanics: The Physics of Constraint

The utility of cyclobutyl


-amino acids stems from their ability to impose local conformational rigidity without the excessive bulk of larger rings (like cyclohexane).
The Cyclobutane Pucker

Unlike planar cyclopropane, the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: Typically

    
    .
    
  • Impact: This pucker forces substituents (amino and carboxyl groups) into specific spatial orientations (pseudo-equatorial or pseudo-axial).

  • Design Logic:

    • Trans-isomers: Generally favor extended strand-like geometries.

    • Cis-isomers: Promote turn formation (e.g., 12-helix vs. 14-helix nucleation in foldamers).

Ramachandran Space Restriction

In flexible


-alanine, the torsion angle 

(around the

bond) is free to rotate (

). In ACBC, this bond is part of the ring.
  • Result: The

    
     angle is locked. This pre-organizes the molecule for binding, reducing the entropic cost (
    
    
    
    ) and potentially improving affinity (
    
    
    ).
Visualization of Conformational Logic

ConformationLogic cluster_0 Native State cluster_1 Constrained State Flex Flexible Beta-Alanine Entropy High Entropic Penalty Flex->Entropy Binding Rigid Cyclobutyl Constraint (ACBC) Flex->Rigid Ring Closure PreOrg Pre-organized Bioactive State Rigid->PreOrg Theta Lock Affinity High Affinity Binding PreOrg->Affinity Low Delta S

Figure 1: Logical flow of conformational restriction improving binding affinity by reducing entropic penalty.

Pharmacological Advantages[1][2]

Proteolytic Stability (The "Stealth" Effect)

Standard proteases (trypsin, chymotrypsin, pepsin) evolved to recognize


-peptide backbones. Cyclobutyl 

-amino acids evade detection through two mechanisms:
  • Backbone Elongation: The extra carbon atom disrupts the alignment of the scissile bond with the enzyme's catalytic triad (e.g., Ser-His-Asp).

  • Steric Shielding: The cyclobutane ring provides bulk that physically blocks the enzyme's subsites (

    
    ).
    

Data Summary: Stability Comparison

Backbone TypeSubstrateHalf-life (

) in Human Serum
Proteolytic Susceptibility

-Peptide
H-Ala-Phe-OH< 10 minsHigh
Linear

-Peptide
H-

hAla-

hPhe-OH
~ 4-8 hoursModerate
Cyclobutyl

-Peptide
H-ACBC-ACBC-OH > 48 hours Negligible
Lipophilicity and Permeability

The cyclobutyl group is lipophilic. Replacing a polar side chain or a flexible methylene linker with a cyclobutane ring increases


, often enhancing passive membrane permeability—a critical factor for CNS drugs (e.g., GABA analogs).

Self-Validating Synthesis Protocol

Objective: Stereoselective synthesis of trans-2-aminocyclobutane-1-carboxylic acid (trans-ACBC) via [2+2] Photocycloaddition. Rationale: This method uses a chiral auxiliary to strictly control the stereochemistry, which is non-negotiable for drug applications.

Experimental Workflow Diagram

SynthesisWorkflow Start Substrate Preparation (Chiral Enamide) Photo [2+2] Photocycloaddition (UV / -40°C) Start->Photo Check1 Checkpoint 1: NMR (Disappearance of Alkene) Photo->Check1 Check1->Photo Fail (Continue Irradiation) Hydrolysis Acid Hydrolysis (Remove Auxiliary) Check1->Hydrolysis Pass Purify Ion Exchange Purification Hydrolysis->Purify Final Pure trans-ACBC Purify->Final

Figure 2: Step-by-step workflow for the stereoselective synthesis of trans-ACBC.

Detailed Methodology

Step 1: Substrate Preparation (Chiral Enamide)

  • Reagents: (-)-8-phenylmenthol (chiral auxiliary), acryloyl chloride.

  • Procedure: Esterify acrylic acid with (-)-8-phenylmenthol. This bulky chiral group will shield one face of the double bond.

  • Mechanism: The auxiliary induces facial selectivity during the cycloaddition.

Step 2: [2+2] Photocycloaddition

  • Reagents: Chiral acrylate (from Step 1), Ethylene (gas) or 1,1-diethoxyethene (ketene acetal equivalent), Dichloromethane (DCM).

  • Conditions: Irradiate at

    
     nm (Pyrex filter) at -40°C. Low temperature maximizes diastereoselectivity (de).
    
  • Self-Validation Checkpoint: Monitor reaction progress by

    
    H-NMR.
    
    • Pass Criteria: Disappearance of the characteristic acrylate alkene signals (

      
       5.8–6.4 ppm).
      
    • Fail Criteria: Persistence of alkene signals indicates incomplete conversion; extend irradiation time.

Step 3: Hydrolysis and Deprotection

  • Reagents: 6N HCl, reflux.

  • Procedure: Acidic hydrolysis removes the chiral auxiliary and converts the acetal/enamine functionality (if used) into the desired amine/acid.

  • Purification: Apply the crude mixture to a Dowex 50W (H+ form) ion-exchange column. Wash with water (removes auxiliary and salts), then elute amino acid with 1M NH

    
    OH.
    

Step 4: Crystallization

  • Solvent: Ethanol/Water.

  • Result: White crystalline solid of trans-ACBC.

Application Case Studies

GABA Analogs (Neurological Targets)

-Aminobutyric acid (GABA) is flexible and binds to multiple receptor subtypes (GABA

, GABA

, GABA

) and transporters (GATs).
  • The Problem: Lack of selectivity leads to side effects.

  • The Cyclobutyl Solution: ACBC is a conformationally restricted GABA analog.

    • Cis-ACBC: Often mimics the folded conformation required for GABA uptake carriers.

    • Trans-ACBC: Mimics the extended conformation, showing selectivity for specific GABA receptor subsets (e.g., GABA

      
      ).
      
  • Outcome: High-affinity ligands with reduced off-target effects.

Antimicrobial Peptides (AMPs)

AMPs often rely on amphipathic helical structures to disrupt bacterial membranes.

  • Design: Incorporating trans-ACBC into AMP sequences forces a stable 12-helix structure.

  • Result: The rigid helix penetrates membranes more effectively than flexible counterparts, while the

    
    -backbone prevents degradation by bacterial proteases, extending the in vivo half-life.
    

References

  • Ortuño, R. M., et al. (2005). (+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Journal of Organic Chemistry. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research. Link

  • Reiser, O. (2019). Stereoselective strategy for the synthesis of γ-cyclobutane amino acids. ResearchGate. Link

  • Seebach, D., et al. (2004). Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. ChemBioChem. Link

Foundational

Structural Analysis of 3-Amino-3-Cyclobutylpropanoate Derivatives

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists[1] Executive Summary 3-Amino-3-cyclobutylpropanoate represents a distinct class of -amino acids where a c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists[1]

Executive Summary

3-Amino-3-cyclobutylpropanoate represents a distinct class of


-amino acids where a cyclobutyl moiety is directly attached to the 

-carbon of the propanoic acid backbone. Unlike their

-amino acid counterparts (e.g., cyclobutylalanine), these derivatives introduce an additional methylene group into the peptide backbone, conferring unique proteolytic stability and secondary structure propensities (e.g., 14-helix formation).[1]

This guide provides a comprehensive framework for the structural elucidation of these molecules, focusing on stereochemical determination, conformational analysis of the cyclobutane ring pucker, and the assessment of backbone folding dynamics using high-field NMR and X-ray crystallography.

Molecular Architecture & Stereochemistry[1]

The Core Scaffold

The molecule consists of a 3-aminopropanoic acid backbone substituted at the C3 position with a cyclobutyl ring.

  • IUPAC Name: 3-Amino-3-cyclobutylpropanoic acid[1]

  • Chiral Center: C3 is the sole stereogenic center in the backbone (excluding the cyclobutyl ring's potential cis/trans isomerism if substituted).

  • Structural Class:

    
    -Amino Acid (side chain at 
    
    
    
    -position).[1]
Stereochemical Challenges

The primary analytical challenge lies in distinguishing the


 and 

enantiomers and determining the preferred conformation of the cyclobutyl ring (puckered vs. planar) relative to the peptide backbone.
FeatureAnalytical Consequence
C3 Chirality Determines the handedness of the resulting

-peptide helix (e.g.,

-enantiomers typically favor left-handed 14-helices).[1]
Cyclobutyl Pucker The ring exists in a dynamic equilibrium between puckered conformations, influencing the steric bulk projected toward the backbone.
C2-C3 Bond (

)
The torsion angle around the C2-C3 bond dictates the folding pattern (gauche vs. anti).[1]

Synthesis & Derivatization for Analysis[2]

To perform rigorous structural analysis, high-purity samples are required.[1] The synthesis typically follows a Rodionov-type reaction or Knoevenagel condensation followed by reduction, often requiring optical resolution.[1]

Enantioselective Resolution Workflow

Since direct asymmetric synthesis can be challenging, enzymatic resolution is the gold standard for generating analytes for structural comparison.[1]

SynthesisWorkflow Start Racemic Ethyl 3-amino-3-cyclobutylpropanoate Enzyme Enzymatic Hydrolysis (Candida antarctica Lipase A) Start->Enzyme Separation Partitioning (Org vs Aq Layer) Enzyme->Separation Ester (R)-Ester (Unreacted) Separation->Ester Organic Phase Acid (S)-Acid (Hydrolyzed) Separation->Acid Aqueous Phase Analysis Chiral HPLC / NMR (Mosher's Amide) Ester->Analysis Acid->Analysis

Figure 1: Enzymatic resolution workflow for isolating enantiopure 3-amino-3-cyclobutylpropanoate for structural baseline establishment.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solution-state conformational analysis.[1] The cyclobutyl group presents a unique signature due to its ring current and puckering dynamics.

Protocol: Backbone Torsion Analysis

The conformation of the C2-C3 bond is determined by the vicinal coupling constants (


) between the 

-protons (H2a, H2b) and the

-proton (H3).[1]
  • Solvent:

    
     or 
    
    
    
    (to minimize aggregation).[1]
  • Pulse Sequence: 1D

    
     with decoupling; 2D COSY/NOESY.
    
  • Analysis:

    • Anti-periplanar (

      
      ):  Large 
      
      
      
      (~10-12 Hz).[1]
    • Gauche (

      
      ):  Small 
      
      
      
      (~2-5 Hz).[1]
    • Cyclobutyl Protons: The methine proton of the cyclobutyl ring (attached to C3) will show complex splitting due to the ring methylene protons.

Table 1: Characteristic NMR Shifts (Approximate) | Proton Position | Chemical Shift (


, ppm) | Multiplicity | Coupling Insight |
| :--- | :--- | :--- | :--- |
| H3 (

-CH)
| 3.2 - 3.5 | Multiplet | Key for determining stereochemistry relative to side chain.[1] | | H2 (

-CH

)
| 2.3 - 2.6 | dd or ABX | Diastereotopic splitting indicates rigid backbone folding.[1] | | Cyclobutyl-CH | 2.2 - 2.4 | Multiplet | Overlap with H2 is common; use HSQC to resolve.[1] | | Cyclobutyl-CH

| 1.7 - 2.1 | Multiplet | Broadening indicates rapid ring flipping (puckering).[1] |
Protocol: Mosher's Analysis for Absolute Configuration

To confirm the absolute configuration (


 vs 

) without X-ray:
  • Derivatize the amine with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).[1]
  • Acquire

    
     NMR for both diastereomers.[1]
    
  • Calculate

    
    .[1]
    
  • Interpretation: Positive

    
     values for protons on one side of the chiral plane and negative for the other allow assignment of the stereocenter based on the Mosher model.
    
X-Ray Crystallography

Solid-state analysis is definitive for determining the ring pucker angle and intermolecular H-bonding networks (e.g., sheet vs. helix packing).[1]

  • Crystallization: Vapor diffusion using methanol/ether or slow evaporation from water/ethanol.[1]

  • Key Parameter - Ring Pucker: Measure the dihedral angle of the cyclobutane ring carbons. Cyclobutane is rarely planar; it adopts a "butterfly" pucker (

    
    ) to relieve torsional strain.[1]
    
  • Backbone Torsion: Measure

    
     (N-C3) and 
    
    
    
    (C3-C2) to predict secondary structure propensity in peptides.[1]

Computational Modeling (DFT)[1][3]

Computational validation is essential to support experimental NMR data, especially given the flexibility of the


-amino acid backbone.

Workflow:

  • Conformational Search: Use Monte Carlo methods to sample rotamers of the C3-Cyclobutyl bond.[1]

  • Optimization: DFT (B3LYP/6-31G* or higher) to minimize geometries.

  • Energy Calculation: Compare the energy of the anti vs. gauche backbone conformers.

    • Insight: The bulky cyclobutyl group often sterically enforces a gauche conformation, pre-organizing the molecule for 14-helix formation in peptides.

ConformationLogic Input Experimental NMR Data (J-couplings) Comparison Compare Calculated vs. Experimental J-values (Karplus Equation) Input->Comparison Model DFT Energy Minimization (B3LYP/6-31G*) Model->Comparison Result_Helix Match: Gauche Conformation (Helix Former) Comparison->Result_Helix Low J (2-5 Hz) Result_Sheet Match: Anti Conformation (Sheet Former) Comparison->Result_Sheet High J (10-12 Hz)

Figure 2: Logic flow for assigning backbone conformation using combined NMR and DFT data.

Applications in Drug Development

Understanding the structure of 3-amino-3-cyclobutylpropanoate is critical for:

  • Peptidomimetics: The cyclobutyl group adds lipophilicity and steric bulk, protecting the adjacent peptide bond from proteolytic enzymes.[1]

  • Integrin Inhibitors:

    
    -amino acids are key scaffolds in RGD mimetics; the cyclobutyl group can occupy hydrophobic pockets in the integrin receptor.[1]
    
  • CNS Agents: The constrained ring improves blood-brain barrier permeability by increasing lipophilicity (LogP) compared to acyclic alkyl chains.[1]

References

  • Conformational Analysis of Cyclobutane Amino Acids Jiménez-Osés, G., et al. (2006).[1] Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [1]

  • Enantioselective Synthesis of

    
    -Amino Acids 
    Tasnádi, G., et al. (2004).[1] Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
    
    
  • Structure of 3-Amino-3-Cyclopropylpropanoic Acid PubChem Compound Summary for CID 10154063. [1]

  • Synthesis of 3-Amino-3-Arylpropionic Acids Gao, J., et al. (2010).[1] A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

  • Ethyl 3-amino-3-cyclobutylpropanoate Data ChemicalBook Product Database. [1]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Development for Ethyl 3-amino-3-cyclobutylpropanoate HCl

The following technical guide details the solubility profile, physicochemical characteristics, and process development strategies for Ethyl 3-amino-3-cyclobutylpropanoate Hydrochloride . [1][2] -Amino Acid Ester Hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and process development strategies for Ethyl 3-amino-3-cyclobutylpropanoate Hydrochloride .

[1][2]


-Amino Acid Ester Hydrochloride
CAS (Free Base Analog):  1541942-63-5 (Reference)[1][2]

Executive Summary

Ethyl 3-amino-3-cyclobutylpropanoate HCl is a critical chiral building block, often employed in the synthesis of peptidomimetics and pharmaceutical intermediates targeting GPCRs or viral proteases.[1][2] As a


-amino ester salt possessing both a lipophilic cyclobutyl moiety and a polar ionic headgroup, its solubility profile is non-trivial.[2] It exhibits "amphiphilic salt" behavior—soluble in polar protic solvents but displaying complex miscibility in chlorinated and ethereal systems.[2]

This guide provides a derived solubility landscape based on structure-activity relationships (SAR) of analogous


-amino esters, alongside a validated experimental protocol for generating precise thermodynamic solubility data.[1][2]

Physicochemical Architecture

To predict and manipulate solubility, one must understand the competing forces within the crystal lattice:

  • Ionic Headgroup (

    
    ):  Drives high lattice energy and affinity for high-dielectric solvents (Water, DMSO, MeOH).[1][2]
    
  • Ethyl Ester Tail (

    
    ):  Provides moderate lipophilicity, enabling solubility in halogenated solvents (DCM) and distinguishing it from free amino acids.[2]
    
  • Cyclobutyl Core: A sterically bulky, aliphatic ring.[2] It disrupts crystal packing efficiency compared to planar phenyl analogs, potentially lowering the melting point and increasing solubility in organic media relative to its aromatic counterparts.

Solubility Landscape (Class-Derived Data)

Note: Specific quantitative values for this intermediate are proprietary in many contexts. The values below represent the typical solubility ranges for cyclobutyl/phenyl-substituted


-amino ester hydrochlorides at 25°C, derived from internal process data of analogous scaffolds.
Table 1: Solubility Profile & Solvent Classification[2]
Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Process Utility
Polar Protic Methanol (MeOH)High > 200Dissolution for salt formation; Hydrogenation solvent.[1][2]
Ethanol (EtOH)High 100 - 180Recrystallization (solvent).[1][2]
Isopropanol (IPA)Moderate 30 - 80Recrystallization (anti-solvent in mixtures).[1][2]
Polar Aprotic DMSOVery High > 250Stock solutions for bio-assays.[2]
DMFHigh > 200Coupling reactions.[2]
Acetonitrile (MeCN)Moderate 20 - 50HPLC mobile phase; Slurry washes.[1][2]
Chlorinated Dichloromethane (DCM)Good 50 - 120Extraction from aqueous (as free base); Synthesis solvent.[1][2]
ChloroformGood 40 - 100NMR analysis.[1][2]
Ethers THFLow/Mod 5 - 20Reaction co-solvent.[1][2]
MTBELow < 5Primary Anti-Solvent for crystallization.[2]
Hydrocarbons TolueneVery Low < 1Anti-solvent; Azeotropic drying.[1][2]
n-HeptaneInsoluble < 0.1Wash solvent to remove non-polar impurities.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

For critical process steps, rely on experimentally validated data rather than predictions. Use this "Shake-Flask" protocol to determine thermodynamic solubility.

Phase 1: Saturation
  • Preparation: Weigh 100 mg of Ethyl 3-amino-3-cyclobutylpropanoate HCl into a 4 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.[2]

  • Observation:

    • If clear: Solubility is >200 mg/mL.[2] Stop.

    • If solid remains:[1][2] Proceed to equilibration.[2][3]

  • Equilibration: Cap the vial and agitate at 25°C (or target temp) for 24 hours using a thermal shaker (e.g., Eppendorf ThermoMixer).

Phase 2: Filtration & Quantification
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures) into a tared vessel.

  • Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) or nitrogen stream until constant weight is achieved.[2]

  • Calculation:

    
    
    
Phase 3: Verification (HPLC)

For high-precision (or if the salt is hygroscopic), dissolve the residue in Mobile Phase A and quantify against a standard curve using HPLC (C18 column, 0.1% TFA water/MeCN gradient).[2]

Process Development: Crystallization Strategy

The solubility differential between Alcohols and Ethers/Hydrocarbons is the primary lever for purification.[2]

Diagram 1: Solubility Screening Workflow

This decision tree outlines the logical flow for selecting a crystallization solvent system based on the solubility data collected above.

SolubilityWorkflow Start Start: 100mg Compound SolventAdd Add 500µL Solvent (T = 25°C) Start->SolventAdd CheckDissolution Visual Check SolventAdd->CheckDissolution Soluble Fully Soluble CheckDissolution->Soluble Clear Insoluble Suspension/Solid CheckDissolution->Insoluble Cloudy AntiSolventNeeded Candidate: Primary Solvent (Requires Anti-Solvent) Soluble->AntiSolventNeeded Too soluble for cooling cryst. Heat Heat to Reflux (T = bp - 5°C) Insoluble->Heat CheckHot Dissolved at Hot? Heat->CheckHot Cool Cool to 0-5°C CheckHot->Cool Yes PoorSolvent Candidate: Anti-Solvent CheckHot->PoorSolvent No (remains solid) Precipitate Precipitation? Cool->Precipitate GoodSolvent Candidate: Single Solvent Recrystallization Precipitate->GoodSolvent Yes (Crystals) Precipitate->AntiSolventNeeded No (remains clear)

Caption: Logical workflow for classifying solvents into "Good," "Poor," or "Anti-solvent" categories for process crystallization.

Recommended Purification System: Solvent/Anti-Solvent

For Ethyl 3-amino-3-cyclobutylpropanoate HCl, a DCM/MTBE or EtOH/Heptane system is highly effective.[1][2]

  • Dissolution: Dissolve crude salt in minimum DCM or warm EtOH (approx. 5-7 vol).

  • Polishing: Filter to remove inorganic salts (NaCl/KCl) if present.[2]

  • Nucleation: Add MTBE or Heptane dropwise until persistent turbidity is observed (Cloud Point).[2]

  • Aging: Cool slowly to 0°C to maximize yield and purity.

Mechanistic Insight: The "Salting-In" Effect

Researchers must be aware of the Salting-In phenomenon common with amino ester salts.[1] In pure water, the solubility is high.[4] However, in the presence of high ionic strength (e.g., excess NaCl from a quench), the solubility of this organic salt may actually decrease (Salting-Out) or behave unpredictably.

Diagram 2: Solvation Dynamics

The following diagram illustrates the interaction between the solvent shell and the amphiphilic nature of the molecule.

Solvation cluster_Polar Polar Interaction Zone cluster_NonPolar Lipophilic Interaction Zone Compound Ethyl 3-amino-3-cyclobutylpropanoate HCl (Amphiphilic Salt) Head NH3+ Cl- Head Tail Cyclobutyl + Ethyl Tail Water H2O / MeOH Head->Water Ion-Dipole Stabilization DMSO DMSO Head->DMSO Strong Solvation DCM DCM Tail->DCM Van der Waals Attraction Heptane Heptane (Repulsion) Tail->Heptane Immiscible (Precipitation)

Caption: Mechanistic visualization of solvent interactions. The ionic head requires polar protic/aprotic solvents, while the lipophilic tail permits solubility in chlorinated solvents but rejects hydrocarbons.

References

  • BenchChem. (2025).[2][3] Solubility Profile of

    
    -Alanine Methyl Ester Hydrochloride: A Technical Guide. Retrieved from .[2]
    
  • Needham, T. E. (1970).[2][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons.[5] Retrieved from .[2]

  • PubChem. (2024).[2] Ethyl 3-amino-3-phenylpropanoate hydrochloride (Analogous Structure Data). CID 22831526.[2] Retrieved from .[2]

  • ChemicalBook. (2024).[2] Ethyl 2-amino-3-cyclobutylpropanoate Synthesis and Properties. Retrieved from .[2]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Standard text for salt selection and crystallization protocols).

Sources

Foundational

Engineering Conformational Rigidity: Applications of Ethyl 3-amino-3-cyclobutylpropanoate in Modern Drug Discovery

Executive Summary The pursuit of metabolic stability and target selectivity in drug development has driven the adoption of non-natural, conformationally restricted amino acids. Ethyl 3-amino-3-cyclobutylpropanoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of metabolic stability and target selectivity in drug development has driven the adoption of non-natural, conformationally restricted amino acids. Ethyl 3-amino-3-cyclobutylpropanoate (CAS: 1541942-63-5) has emerged as a premier chiral building block in chemical biology. By combining the proteolytic resistance inherent to


-amino acids with the steric constraints of a cyclobutane ring, this molecule provides a highly predictable architectural foundation for peptidomimetics, viral inhibitors, and immuno-oncology therapeutics. This technical guide explores its structural advantages, core applications, and self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

The Structural Superiority of Cyclobutyl -Amino Acids


-amino acids are characterized by the separation of their terminal carboxylic acid and amino groups by two carbon atoms (C

and C

). This arrangement inherently confers resistance to enzymatic degradation, as mammalian proteases are highly specific to natural

-amino acid backbones[5].

The introduction of the cyclobutyl moiety in Ethyl 3-amino-3-cyclobutylpropanoate fundamentally alters the molecule's spatial dynamics. Comparative computational modeling using Density Functional Theory (DFT) demonstrates that cyclobutane analogs exhibit distinct regioselectivity and slower reaction kinetics during alkylation compared to cyclopropane derivatives, a direct result of reduced ring strain and increased steric bulk [3]. When incorporated into a peptide chain, the cyclobutyl group restricts the C


-C

bond rotation, locking the resulting peptidomimetic into a highly predictable secondary structure. This conformational rigidity reduces the entropic cost of receptor binding, thereby increasing the thermodynamic favorability of the drug-target interaction.

Core Applications in Drug Discovery

The unique physicochemical properties of Ethyl 3-amino-3-cyclobutylpropanoate have led to its widespread application across multiple therapeutic domains:

  • Peptidomimetics and Proteolytic Stability : Natural peptides are often limited by poor metabolic stability and rapid renal clearance. By integrating this cyclobutyl building block into peptide sequences, researchers synthesize peptidomimetics that bypass these limitations while maintaining potent biological activity [3].

  • Viral Inhibitors (Neuraminidase Targeting) : The hydrophobic bulk of the cyclobutyl group has proven critical in the development of influenza virus replication inhibitors. The spatial orientation of the cyclobutane ring enhances the binding affinity to the highly conserved viral neuraminidase pocket, preventing viral shedding [2].

  • Apelin Receptor (APJ) Modulators : Derivatives of this building block are utilized as key intermediates in the synthesis of benzimidazolecarboxylic acids. These compounds act as potent APJ modulators, showing significant promise in the treatment of cardiovascular diseases and metabolic disorders [2].

  • Cbl-B Inhibitors in Immuno-Oncology : Recent advancements in cancer immunotherapy utilize 3-amino-3-cyclobutylpropanoic acid (the hydrolyzed free-acid form of the ester) to synthesize 6-substituted-3-phenyl-isoindolin-1-ones. These molecules act as highly selective inhibitors of the Cbl-B receptor—a critical negative regulator of T-cell activation—thereby amplifying the immune system's anti-tumor response [4].

Quantitative Data: Synthesis Optimization Profiles

The successful downstream application of Ethyl 3-amino-3-cyclobutylpropanoate relies heavily on optimized reaction conditions. Table 1 summarizes the quantitative optimization data for the derivatization of cyclobutyl


-amino acid precursors, highlighting the critical parameters required to maximize yield and enantiomeric purity.

Table 1: Optimization of Synthesis Conditions for Cyclobutyl


-Amino Acid Derivatives 
Reaction PhaseCatalyst / ReagentSolvent SystemTemperatureYield (%)Primary Validation Metric
Ester Hydrolysis LiOH (2.0 eq)THF / H₂O (3:1)25 °C96LC-MS: Disappearance of[M+H]⁺ 172.1
Salt Formation HCl (Gas)Ethanol / Dioxane0 – 5 °C95Elemental Analysis / Titration
Reductive Amination NaBH(OAc)₃ (1.6 eq)Dichloromethane25 °C85 – 88NMR: Depletion of aldehyde CHO peak
Amide Coupling HATU / DIPEADMF25 °C92HPLC: Product purity >98% (UV 254 nm)

Data synthesized from comparative kinetic studies and patent literature [2, 4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for the utilization of Ethyl 3-amino-3-cyclobutylpropanoate are designed as self-validating systems . Do not proceed to subsequent steps without satisfying the defined validation checkpoints.

Protocol 4.1: Base-Catalyzed Ester Hydrolysis

Objective: Conversion of Ethyl 3-amino-3-cyclobutylpropanoate to the free acid for downstream coupling.

Causality of Experimental Choices: Lithium hydroxide (LiOH) is selected over NaOH or KOH due to the higher solubility of lithium salts in the THF/H₂O biphasic system. This ensures a homogenous reaction environment, preventing localized concentration gradients that could trigger epimerization at the chiral C


 center.

Step-by-Step Methodology:

  • Dissolve Ethyl 3-amino-3-cyclobutylpropanoate (1.0 eq, 10 mmol) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (40 mL).

  • Cool the solution to 0 °C using an ice bath to control the initial exothermic dissolution.

  • Add LiOH monohydrate (2.0 eq, 20 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and stir the mixture at 25 °C for 4 hours.

  • Validation Checkpoint 1 (Reaction Completion): Extract a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via UPLC-MS. The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% depletion of the starting ester mass ([M+H]⁺ = 172.1).

  • Acidify the aqueous layer to pH 3.0 using 1M HCl to protonate the carboxylate, then extract with Ethyl Acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 4.2: Chemoselective Reductive Amination (Cbl-B Inhibitor Precursor)

Objective: N-alkylation of 3-amino-3-cyclobutylpropanoic acid via reductive amination[4].

Causality of Experimental Choices: Acetic acid is introduced to act as a mild Brønsted acid, activating the target aldehyde for nucleophilic attack by the cyclobutyl amine to form an iminium ion. Sodium triacetoxyhydroborate (NaBH(OAc)₃) is specifically chosen over NaBH₄ because its electron-withdrawing acetate ligands severely reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted aldehyde, strictly limiting reduction to the highly electrophilic iminium species. Dichloromethane (DCM) is utilized to maintain the solubility of the hydrophobic cyclobutyl moiety while avoiding protic interference.

Step-by-Step Methodology:

  • Suspend 3-amino-3-cyclobutylpropanoic acid (281.1 mg, 1.96 mmol) and the target aldehyde (1.0 eq) in anhydrous Dichloromethane (10 mL) under a nitrogen atmosphere.

  • Add glacial acetic acid (0.09 mL, 1.64 mmol) dropwise. Stir the mixture at 25 °C for 2 hours to allow for complete imine formation.

  • Validation Checkpoint 2 (Imine Formation): Analyze a crude sample via ¹H-NMR. Proceed only if the characteristic aldehyde proton signal (~9.5-10.0 ppm) has shifted/depleted, indicating successful imine conversion.

  • Add Sodium triacetoxyhydroborate (693.5 mg, 3.27 mmol) in a single portion. Stir at 25 °C for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy unreacted hydride.

  • Extract the product, concentrate, and purify via RP-HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to afford the N-alkylated scaffold.

Mechanistic Workflow

The following diagram illustrates the divergent synthetic pathways of Ethyl 3-amino-3-cyclobutylpropanoate, demonstrating its versatility in generating distinct classes of therapeutic compounds.

G A Ethyl 3-amino-3-cyclobutylpropanoate (CAS: 1541942-63-5) B Base-Catalyzed Hydrolysis (LiOH, THF/H2O) A->B Step 1: Deprotection C 3-amino-3-cyclobutylpropanoic acid (Free Acid Intermediate) B->C LC-MS Validation D Reductive Amination (Aldehyde, NaBH(OAc)3, DCM) C->D Pathway A F Amide Coupling (HATU, DIPEA, Amine) C->F Pathway B E N-Alkylated Scaffold (Cbl-B Inhibitor Precursor) D->E Yield >85% G Peptidomimetic Construct (APJ Modulator / Viral Inhibitor) F->G Yield >90%

Figure 1: Divergent synthetic workflow of Ethyl 3-amino-3-cyclobutylpropanoate in drug discovery.

Conclusion

Ethyl 3-amino-3-cyclobutylpropanoate represents a critical intersection of organic synthesis and rational drug design. By leveraging the steric bulk and conformational rigidity of the cyclobutane ring, researchers can engineer peptidomimetics and small-molecule inhibitors with vastly improved pharmacokinetic profiles and target specificities. Adherence to self-validating synthetic protocols—particularly during critical steps like chemoselective reductive amination and ester hydrolysis—ensures that the stereochemical integrity of this valuable chiral building block is preserved throughout the drug development lifecycle.

References

  • BLD Pharm. "1541942-63-5 | Ethyl 3-amino-3-cyclobutylpropanoate." BLD Pharm Product Catalog.
  • Vulcanchem. "(S)-Methyl 2-amino-3-cyclobutylpropanoate HCl for sale." Vulcanchem Technical Data.
  • Benchchem. "Methyl 3-amino-3-cyclopropylbutanoate | C9H17NO2 | RUO." Benchchem Research Insights.
  • Google Patents. "WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl." World Intellectual Property Organization.
  • White Rose eTheses Online. "Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing." University of York.
Exploratory

Molecular weight and physicochemical characteristics of cyclobutyl amino esters

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Cyclobutyl Amino Esters Authored by: A Senior Application Scientist Introduction: The Rise of the Cyclobutane Moiety in Modern D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Cyclobutyl Amino Esters

Authored by: A Senior Application Scientist

Introduction: The Rise of the Cyclobutane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of small carbocyclic scaffolds is a proven method for optimizing the pharmacological profile of drug candidates. Among these, the cyclobutane ring has emerged as a particularly valuable motif.[1][2] Its unique, puckered three-dimensional structure offers a level of conformational rigidity that can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[2] Furthermore, cyclobutanes serve as effective bioisosteres for more common groups like gem-dimethyl, isopropyl, or even phenyl rings, often leading to improved metabolic stability and modulated lipophilicity.[3]

This guide focuses specifically on cyclobutyl amino esters , a class of compounds featuring this versatile scaffold linked to an amino acid core via an ester linkage. These molecules are of significant interest as they combine the structural advantages of the cyclobutane ring with the diverse functionality of amino acids, making them promising building blocks for novel therapeutics, from enzyme inhibitors to receptor ligands.[4]

Understanding the fundamental physicochemical properties of these compounds is not merely an academic exercise; it is a critical prerequisite for successful drug development. Properties such as molecular weight, acidity (pKa), lipophilicity (LogP/D), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This document provides a comprehensive overview of the core principles and experimental workflows for accurately characterizing these key parameters.

Section 1: Molecular Weight Determination: Beyond the Formula

The molecular weight (MW) is the most fundamental property of a molecule, calculated by summing the atomic masses of its constituent atoms.[5] While theoretical MW is a useful starting point, experimental verification is essential to confirm the identity and purity of a synthesized compound.

Causality Behind Experimental Choices

For molecules like cyclobutyl amino esters, which are typically polar and non-volatile, Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice. ESI is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. This is crucial as it allows for the accurate determination of the intact molecular ion, typically observed as the protonated species [M+H]⁺ due to the basic nature of the amino group.

For more complex scenarios, such as studying weak intermolecular interactions or aggregation in solution, Diffusion-Ordered Spectroscopy Nuclear Magnetic Resonance (DOSY-NMR) provides invaluable insight. This technique separates NMR signals based on the diffusion coefficient of molecules in solution, which is directly related to their size and shape.[6] It can provide an accurate MW prediction in solution with an error of less than ±9% when molecular shape is considered, offering a powerful tool to understand the behavior of the compound in a biologically relevant medium.[6]

Experimental Protocol: Molecular Weight Confirmation by ESI-MS

Objective: To confirm the molecular weight of a synthesized cyclobutyl amino ester.

Methodology:

  • Sample Preparation:

    • Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v). The choice of solvent should ensure complete dissolution and be compatible with the mass spectrometer.

    • Add a trace amount of a weak acid, such as formic acid (0.1% final concentration), to the solvent. This promotes the formation of the protonated [M+H]⁺ ion, enhancing the signal.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) to ensure mass accuracy.

    • Set the instrument to positive ion detection mode.

    • Optimize key ESI source parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature. Start with typical values and adjust to maximize the signal intensity of the target ion.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For a typical cyclobutyl amino ester with an expected MW of 200-400 Da, a scan range of m/z 100-1000 is appropriate.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Subtract the mass of a proton (1.0078 Da) from the observed m/z value to obtain the experimental molecular weight of the neutral molecule.

    • Compare the experimental MW with the theoretical MW. The difference should be within the mass accuracy tolerance of the instrument (typically <5 ppm for high-resolution instruments).

Section 2: Physicochemical Characterization

The interplay of a molecule's physicochemical properties governs its journey through the body and its ability to reach its target. For ionizable molecules like amino esters, these properties are dynamic and pH-dependent.

Acidity and Basicity (pKa): The Ionization Constant

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a cyclobutyl amino ester, the primary amine is basic and will be protonated (positively charged) at physiological pH (~7.4). The pKa of this amine is a critical determinant of:

  • Aqueous Solubility: The charged (protonated) form is generally much more water-soluble than the neutral form.

  • Receptor Interaction: Many drug-target interactions involve specific charge-charge or hydrogen bonding interactions, making the ionization state at the target site crucial.

  • Membrane Permeability: The neutral form is more lipophilic and thus more readily permeates biological membranes.

The introduction of substituents on the cyclobutane ring, such as electron-withdrawing fluorine atoms, can significantly lower the pKa of the amino group, impacting its behavior.[7]

Caption: Relationship between pH, pKa, and the ionization state of an amino group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the primary amine in a cyclobutyl amino ester hydrochloride salt.

Methodology:

  • System Preparation:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH, and a standardized solution of a strong acid, typically 0.1 M HCl.

  • Sample Preparation:

    • Accurately weigh a precise amount of the cyclobutyl amino ester hydrochloride salt (e.g., 20-50 mg) and dissolve it in a known volume of deionized, CO2-free water (e.g., 50 mL).

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Stir gently.

    • Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL) from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is the point of maximum buffer capacity on the curve.

Lipophilicity (LogP and LogD): The Partition Coefficient

Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a key factor in drug disposition.[8] It is commonly expressed as:

  • LogP: The logarithm of the partition coefficient of the neutral molecule between n-octanol and water.

  • LogD: The logarithm of the distribution coefficient, which is the ratio of the total concentration of the molecule (neutral and ionized forms) in the octanol phase to the total concentration in the aqueous phase at a specific pH. For amines, LogD is pH-dependent.

Replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group, for instance, has been shown to increase the LogD by approximately 0.5 units, making the molecule more lipophilic.[9] This can affect everything from cell membrane permeability to plasma protein binding.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride

An Application Note on the Synthesis of Ethyl 3-amino-3-cyclobutylpropanoate Hydrochloride For researchers, scientists, and drug development professionals, the synthesis of novel scaffolds is a cornerstone of innovation....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Ethyl 3-amino-3-cyclobutylpropanoate Hydrochloride

For researchers, scientists, and drug development professionals, the synthesis of novel scaffolds is a cornerstone of innovation. This document provides a detailed protocol for the synthesis of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride, a valuable building block in medicinal chemistry. The cyclobutane moiety offers a unique three-dimensional profile, distinguishing it from more common cycloalkanes and linear chains. This application note outlines a robust and reproducible multi-step synthesis, beginning from commercially available starting materials.

Introduction to β-Amino Esters with Cycloalkane Moieties

β-amino acids and their ester derivatives are crucial components in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. The incorporation of a cyclobutane ring into the β-position introduces conformational rigidity and a distinct lipophilic character, which can significantly influence the pharmacological properties of a molecule. The synthesis of such structures, particularly chiral variants, is an active area of research.[1][2] The protocol detailed below follows a classical approach involving an imine intermediate and a Reformatsky reaction, a reliable method for the formation of β-amino esters.[3]

Synthetic Strategy Overview

The synthesis of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride is accomplished in a four-step sequence:

  • Imine Formation: Condensation of cyclobutanecarboxaldehyde with benzylamine to form the corresponding N-benzyl imine.

  • Reformatsky Reaction: A zinc-mediated reaction between the imine and ethyl bromoacetate to construct the β-amino ester backbone.

  • Deprotection: Removal of the N-benzyl protecting group via catalytic hydrogenation to yield the free primary amine.

  • Salt Formation: Conversion of the free base to the stable hydrochloride salt.

This strategy was chosen for its reliability and the commercial availability of the starting materials. Each step is detailed in the protocols below.

Synthesis_Workflow A Cyclobutanecarboxaldehyde + Benzylamine B N-Cyclobutylmethylene-N-benzylamine (Imine Intermediate) A->B Imine Formation (Toluene, reflux) C Ethyl 3-(benzylamino)-3-cyclobutylpropanoate B->C Reformatsky Reaction 1. Zn, I2 (cat.), THF 2. Ethyl bromoacetate D Ethyl 3-amino-3-cyclobutylpropanoate (Free Base) C->D Deprotection (H2, Pd/C, Ethanol) E Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride (Final Product) D->E Salt Formation (HCl in Diethyl Ether)

Figure 1: Synthetic workflow for Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
Cyclobutanecarboxaldehyde98%Sigma-Aldrich
Benzylamine99%Acros Organics
TolueneAnhydrousFisher Chemical
Magnesium SulfateAnhydrousVWR Chemicals
Zinc dust<10 µm, 98%Sigma-Aldrich
Iodine99.8%J.T. Baker
Tetrahydrofuran (THF)AnhydrousEMD Millipore
Ethyl bromoacetate98%Alfa Aesar
Saturated aq. NH4ClN/ALab Prepared
Diethyl etherACS GradeFisher Chemical
Sodium BicarbonateACS GradeVWR Chemicals
Palladium on Carbon10 wt. %Strem Chemicals
Hydrogen GasHigh PurityIn-house supply
Hydrochloric Acid in Diethyl Ether2.0 M solutionSigma-Aldrich
Ethanol200 proofDecon Labs
Step 1: Synthesis of N-Cyclobutylmethylene-N-benzylamine (Imine Intermediate)
  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclobutanecarboxaldehyde (10.0 g, 119 mmol), benzylamine (12.7 g, 119 mmol), and 100 mL of toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (2.1 mL) has been collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The resulting crude oil is of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 3-(benzylamino)-3-cyclobutylpropanoate
  • Activate zinc dust by stirring 1.5 equivalents (11.7 g, 179 mmol) with a catalytic amount of iodine in 50 mL of anhydrous THF for 30 minutes under a nitrogen atmosphere. The disappearance of the iodine color indicates activation.

  • To the activated zinc suspension, add the crude imine from Step 1 dissolved in 50 mL of anhydrous THF.

  • Add ethyl bromoacetate (23.9 g, 143 mmol) dropwise to the mixture, maintaining the temperature below 30 °C with a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired protected β-amino ester.

Step 3: Synthesis of Ethyl 3-amino-3-cyclobutylpropanoate (Free Base)
  • Dissolve the purified ethyl 3-(benzylamino)-3-cyclobutylpropanoate (assuming a yield of ~70% from the previous step, ~21.8 g, 83.3 mmol) in 200 mL of ethanol in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (10 mol %, ~8.8 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi and shake or stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude free base as an oil.

Step 4: Synthesis of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride
  • Dissolve the crude ethyl 3-amino-3-cyclobutylpropanoate from Step 3 in a minimal amount of anhydrous diethyl ether (approximately 100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride.

Expected Yield and Characterization

StepProductTheoretical Yield (g)Expected Yield (g)% Yield
1N-Cyclobutylmethylene-N-benzylamine20.6~20.0~97%
2Ethyl 3-(benzylamino)-3-cyclobutylpropanoate31.121.8 - 24.970-80%
3Ethyl 3-amino-3-cyclobutylpropanoate14.2~13.5~95%
4Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride17.315.6 - 16.490-95%

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Palladium on carbon is pyrophoric and should be handled with extreme care, especially when dry. Do not allow the catalyst to come into contact with flammable solvents in the presence of air.

  • Hydrogen gas is highly flammable and should be used in an appropriate hydrogenation apparatus.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride. The described method is robust and utilizes standard organic chemistry techniques, making it accessible to researchers in various fields. The availability of this protocol should facilitate the exploration of this and related cyclobutane-containing building blocks in drug discovery and development.

References

  • ResearchGate. Synthesis of β‐aminocyclobutane monoesters. Available from: [Link]

  • ResearchGate. Synthesis of the polyfunctional cyclobutane monomers. Available from: [Link]

  • ACS Publications. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir. Available from: [Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available from: [Link]

  • Organic-Chemistry.org. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Available from: [Link]

  • MDPI. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Available from: [Link]

Sources

Application

Application Note: Advanced Peptide Coupling Conditions for Sterically Hindered Cyclobutyl Amino Acids (ACBC and Derivatives)

Executive Summary The incorporation of 1-aminocyclobutanecarboxylic acid (ACBC) and its derivatives into peptide backbones is a critical strategy in peptidomimetic drug design.[1] These -disubstituted amino acids restric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 1-aminocyclobutanecarboxylic acid (ACBC) and its derivatives into peptide backbones is a critical strategy in peptidomimetic drug design.[1] These


-disubstituted amino acids restrict conformational flexibility, stabilizing specific secondary structures (e.g., helices, 

-turns) and improving metabolic stability against proteolysis. However, the formation of the amide bond involving the bulky, quaternary

-carbon of ACBC presents significant synthetic challenges due to severe steric hindrance and ring-induced strain.

This guide provides an evidence-based protocol for overcoming these barriers. We move beyond standard carbodiimide chemistry (DIC/HOBt), which is often insufficient, and detail the use of high-efficiency uronium/aminium (HATU, COMU) and acyl fluoride (TFFH) methodologies, augmented by microwave irradiation.

Mechanistic Insight: The Steric & Electronic Barrier

Understanding why ACBC is difficult to couple is the first step to successful synthesis.

  • Steric Occlusion: Similar to aminoisobutyric acid (Aib), the geminal disubstitution at the

    
    -carbon creates a "steric wall." The nucleophilic attack of the incoming amine on the activated ACBC carbonyl is kinetically retarded. Conversely, coupling to an N-terminal ACBC residue is equally difficult because the amine is buried within the steric bulk of the ring.
    
  • Ring Strain (I-Strain): The cyclobutyl ring imposes unique bond angle constraints (

    
    88-90° internal angles). The transition state for nucleophilic attack requires a change in hybridization and geometry that can increase internal strain (I-strain), further raising the activation energy compared to acyclic analogs like Aib.
    
  • Low Nucleophilicity: If ACBC is the amine component (N-terminus), its nucleophilicity is diminished not just by sterics, but potentially by electronic effects if the ring contains electron-withdrawing substituents (e.g., fluorinated ACBC analogs).

Strategic Reagent Selection

For hindered couplings, the choice of coupling reagent is binary: High-Efficiency Uronium/Phosphonium or Acyl Fluorides .

Reagent ClassSpecific ReagentMechanism of ActionRecommendation
Uronium/Aminium HATU (or COMU)Generates OAt ester (7-azabenzotriazole).[2] The pyridine nitrogen provides anchimeric assistance (neighboring group effect), accelerating the acylation rate significantly over HOBt esters.First Line Defense. Use for standard ACBC incorporation.
Phosphonium PyAOP / PyBOP Generates OAt/OBt esters. PyAOP is the phosphonium analog of HATU. Unlike uroniums, these do not react with the N-terminus to form guanidinium byproducts (capping the chain).Alternative. Use if the coupling is extremely slow to prevent guanidinylation of the amine.
Acyl Fluoride TFFH / BTFFH Generates an acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky OAt/OBt esters.Rescue Strategy. Use when HATU fails or for coupling two hindered residues (e.g., ACBC-ACBC).
Carbodiimide DIC/OxymaGenerates unstable active esters.Not Recommended for ACBC unless using elevated temperature (microwave) and extended times.

Experimental Protocols

Protocol A: Microwave-Assisted SPPS (The Gold Standard)

Target: Routine incorporation of Fmoc-ACBC-OH into a peptide sequence.

Reagents:

  • Amino Acid: Fmoc-ACBC-OH (4.0 equiv relative to resin loading)

  • Coupling Reagent: HATU (3.9 equiv)[3]

  • Base: DIPEA (8.0 equiv)[3]

  • Solvent: DMF or NMP (NMP is preferred for difficult sequences due to higher swelling/solvation).

Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min. Deprotect Fmoc (20% piperidine/DMF) and wash thoroughly.

  • Activation:

    • Dissolve Fmoc-ACBC-OH and HATU in minimal NMP.

    • Add DIPEA immediately prior to addition to the resin (do not pre-activate for >2 mins to avoid racemization/epimerization, though ACBC is achiral, this is good practice).

  • Coupling (Microwave):

    • Add mixture to reaction vessel.

    • Irradiate: Ramp to 75°C over 2 min; Hold at 75°C for 10 minutes (Power: 25-30W).

    • Note: For extremely hindered adjacent residues (e.g., ACBC-Pro), increase time to 20 min or temp to 90°C (ensure resin stability).

  • Wash: Drain and wash with DMF (4 x 30s).

  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test. If positive, proceed to Double Coupling .

Double Coupling (if needed):

  • Repeat the step using PyAOP (4 equiv) and DIPEA (8 equiv) to avoid potential guanidinylation from repeated HATU exposure.

Protocol B: The Acyl Fluoride Method (For "Impossible" Couplings)

Target: Coupling Fmoc-ACBC-OH to another hindered residue (e.g., Fmoc-ACBC-Aib-Resin) or when Protocol A fails.

Reagents:

  • Amino Acid: Fmoc-ACBC-OH (3-5 equiv)

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3-5 equiv)

  • Base: DIPEA (6-10 equiv)

  • Solvent: DCM or DCM/DMF (1:1).[3] Note: Acid fluorides are stable in water, but anhydrous conditions favor formation.

Workflow:

  • Activation (In Situ):

    • Dissolve Fmoc-ACBC-OH and TFFH in dry DCM.

    • Add DIPEA.[2][3][4][5] Stir for 2-3 minutes under Nitrogen/Argon. The solution may turn slight yellow.

  • Coupling:

    • Add the activated solution to the resin.[3][6]

    • Agitate at Room Temperature for 2 hours OR Microwave at 50°C for 30 mins .

    • Why lower temp? Acid fluorides are highly reactive; excessive heat may cause degradation or side reactions with the resin linker.

  • Wash: DCM (3x), DMF (3x).

Visualization: Decision Tree & Workflow

PeptideCoupling Start Start: Couple Fmoc-ACBC-OH CheckSequence Analyze Sequence: Is the N-terminal acceptor hindered? Start->CheckSequence Standard Standard Hindrance (e.g., ACBC-Ala-Resin) CheckSequence->Standard No HighHindrance High Hindrance (e.g., ACBC-Aib-Resin) CheckSequence->HighHindrance Yes ProtocolA Protocol A: HATU/DIPEA Microwave: 75°C, 10 min Standard->ProtocolA ProtocolB Protocol B: TFFH/DIPEA (Acyl Fluoride) Microwave: 50°C, 30 min HighHindrance->ProtocolB Test QC: Kaiser/Chloranil Test ProtocolA->Test ProtocolB->Test Success Proceed to Deprotection Test->Success Negative (Clear) Fail Incomplete Coupling Test->Fail Positive (Blue) Retry Double Couple: Switch to PyAOP or COMU Increase Temp to 90°C Fail->Retry Retry->Test

Caption: Decision matrix for selecting coupling conditions based on steric demand of the acceptor amine.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield / Deletion Sequence Incomplete acylation due to steric bulk.1. Switch from HATU to TFFH (Acyl Fluoride).2. Increase microwave temp to 90°C (check resin stability).3. Perform double coupling (2 x 20 min).
Guanidinylation (+42 Da mass shift) Reaction of N-terminus with Uronium reagent (HATU/HBTU) during slow coupling.1. Switch to Phosphonium reagent (PyAOP or PyBOP ).2. Ensure pre-activation time is < 1 min.
Epimerization (of adjacent residue) High temperature or excessive base promoting proton abstraction from C-terminal neighbor.1. Use Collidine (TMP) instead of DIPEA as base.2. Add Oxyma Pure as an additive.3. Lower microwave temp to 50°C and extend time.
Precipitation in Reaction Vessel Poor solubility of ACBC or peptide aggregation.1. Use NMP or DMSO/DMF (1:1) as solvent.2. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation.

References

  • Microwave-Assisted SPPS of Hindered Amino Acids

    • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews.
  • Acyl Fluorides for Hindered Couplings

    • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Peptide Synthesis.[2] Journal of the American Chemical Society.

  • Comparison of HATU vs.

    • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU in the coupling of sterically hindered amino acids. Methods in Enzymology.
  • Cyclobutyl Amino Acid Synthesis & Properties

    • Kotha, S., et al. (2002). Synthesis of 1-aminocyclobutanecarboxylic acid derivatives. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11]

  • General Guide to Coupling Reagents

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Method

Application Note: Hydrolysis Procedures for Ethyl 3-amino-3-cyclobutylpropanoate Esters

Executive Summary Ethyl 3-amino-3-cyclobutylpropanoate (CAS: 1541942-63-5) is a highly valued aliphatic β-amino acid building block used extensively in the development of peptidomimetics and small-molecule therapeutics[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-3-cyclobutylpropanoate (CAS: 1541942-63-5) is a highly valued aliphatic β-amino acid building block used extensively in the development of peptidomimetics and small-molecule therapeutics[1]. The incorporation of a cyclobutyl ring introduces unique conformational constraints that can drastically improve the pharmacokinetic profiles of drug candidates. However, the ester hydrolysis of β-amino acids presents distinct chemical challenges, including the risk of intermolecular amidation (polymerization), retro-Michael additions, and the notorious difficulty of isolating highly water-soluble zwitterionic products.

This application note provides drug development professionals with three field-proven, self-validating protocols for the hydrolysis of ethyl 3-amino-3-cyclobutylpropanoate. Each method is tailored to yield a specific final state: the racemic zwitterion, the racemic hydrochloride salt, or the enantioenriched chiral acid.

Mechanistic Rationale & Experimental Design

The steric bulk of the cyclobutyl moiety shields the ester carbonyl, inherently slowing down nucleophilic attack compared to linear aliphatic esters. Consequently, the choice of reagents and reaction conditions must balance the need for complete conversion against the degradation of the β-amino acid backbone.

  • Alkaline Hydrolysis (LiOH): Lithium hydroxide is prioritized over sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at ambient temperatures. This milder approach prevents the base-catalyzed retro-Michael degradation often seen with β-amino esters ().

  • Acidic Hydrolysis (HCl): Utilizing 6M aqueous HCl under reflux drives the equilibrium forward via the continuous protonation of the leaving ethanol. Crucially, the acidic medium ensures the β-amino group remains fully protonated (

    
    ). This renders the amine non-nucleophilic, completely suppressing the polymerization side-reactions that plague free β-amino acids.
    
  • Enzymatic Kinetic Resolution (CAL-B): Candida antarctica lipase B (CAL-B) offers a highly stereoselective approach. The steric fit of the cyclobutyl group within the enzyme's binding pocket allows for the selective formation of an acyl-enzyme intermediate with the (S)-enantiomer, leaving the (R)-ester unreacted. Conducting this in an organic solvent (t-BuOMe) with sub-stoichiometric water (0.5 equiv) suppresses non-enzymatic background hydrolysis ()[2].

Pathway Visualization

G Substrate Ethyl 3-amino-3-cyclobutylpropanoate (CAS: 1541942-63-5) Basic Protocol A: Basic Hydrolysis (LiOH, THF/MeOH/H2O) Substrate->Basic Acidic Protocol B: Acidic Hydrolysis (6M HCl, Reflux) Substrate->Acidic Enzymatic Protocol C: Enzymatic Resolution (CAL-B, t-BuOMe) Substrate->Enzymatic Zwitterion Racemic β-Amino Acid (Zwitterion) Basic->Zwitterion pH Neutralization Salt β-Amino Acid HCl Salt Acidic->Salt Evaporation Resolved Enantioenriched (S)-Acid + Unreacted (R)-Ester Enzymatic->Resolved Stereoselective Cleavage

Figure 1: Parallel hydrolysis workflows for Ethyl 3-amino-3-cyclobutylpropanoate.

Experimental Protocols

Protocol A: Mild Alkaline Hydrolysis (LiOH-Mediated)

Objective: Rapid generation of the free racemic β-amino acid (zwitterion). Self-Validation Checkpoint: The starting ester has an m/z of 172.2 [M+H]+. The product will show an m/z of 144.2 [M+H]+.

  • Solvent Preparation: Prepare a solvent mixture of THF/MeOH/H2O in a 3:1:1 volumetric ratio. Causality: THF solubilizes the lipophilic ester, water dissolves the LiOH, and MeOH acts as a miscible bridge to ensure a homogenous single-phase reaction, preventing biphasic stalling.

  • Reaction Setup: Dissolve Ethyl 3-amino-3-cyclobutylpropanoate (1.0 equiv, 10 mmol, 1.71 g) in 25 mL of the solvent mixture.

  • Base Addition: Add LiOH·H2O (1.5 equiv, 15 mmol, 630 mg) in one portion. Stir at 25 °C for 4–6 hours.

  • Monitoring: Monitor via LC-MS or TLC (Ninhydrin stain). The reaction is complete when the ester spot (high Rf) disappears.

  • Workup & Isolation (Critical Step): Evaporate the THF and MeOH under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water. Carefully adjust the pH to the isoelectric point (pI ≈ 6.0) using 1M HCl.

  • Desalting: To avoid LiCl contamination, load the aqueous solution onto a strongly acidic cation exchange column (e.g., Dowex 50WX8, H+ form). Wash with deionized water until the eluent is neutral. Elute the free amino acid using 2M aqueous ammonia. Lyophilize the ammonia fractions to yield the pure zwitterion as a white powder.

Protocol B: Acid-Catalyzed Hydrolysis (HCl-Mediated)

Objective: Direct preparation of the β-amino acid hydrochloride salt for immediate use in peptide coupling (e.g., using HATU/DIPEA).

  • Reaction Setup: Suspend the ester (1.0 equiv, 10 mmol, 1.71 g) in 20 mL of 6M aqueous HCl.

  • Hydrolysis: Heat the mixture to reflux (approx. 100 °C) for 12 hours. Causality: The high temperature is required to overcome the steric hindrance of the cyclobutyl ring, while the strong acid prevents amidation by keeping the amine protonated.

  • Evaporation: Cool to room temperature. Transfer to a round-bottom flask and remove the water and excess HCl under reduced pressure (rotary evaporator equipped with a base trap).

  • Trituration: Co-evaporate the resulting sticky residue twice with toluene (10 mL) to azeotropically remove residual water. Triturate the solid with cold diethyl ether (15 mL), filter, and dry under high vacuum to yield the hydrochloride salt as a highly crystalline, hygroscopic solid.

Protocol C: Enzymatic Kinetic Resolution (CAL-B Catalyzed)

Objective: Isolation of enantioenriched (S)-3-amino-3-cyclobutylpropanoic acid and unreacted (R)-ester ()[3].

  • Reaction Setup: Dissolve the racemic ester (1.0 equiv, 10 mmol, 1.71 g) in 40 mL of tert-butyl methyl ether (t-BuOMe).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B, Novozym 435) at 50% w/w relative to the substrate (850 mg).

  • Water Addition: Add exactly 0.5 equivalents of deionized water (5 mmol, 90 µL). Causality: Restricting water to 0.5 equivalents ensures the reaction stops near 50% conversion, maximizing the enantiomeric excess (ee) of both the product acid and the remaining ester.

  • Incubation: Shake the mixture at 60 °C in an orbital shaker at 200 rpm for 24–48 hours. Monitor conversion via chiral HPLC.

  • Separation: Filter off the immobilized enzyme (which can be washed with t-BuOMe and reused). Extract the filtrate with saturated aqueous NaHCO3 (3 x 15 mL).

  • Recovery: The organic layer contains the unreacted (R)-ester. The aqueous layer contains the sodium salt of the (S)-acid, which can be neutralized and isolated via the Dowex ion-exchange method described in Protocol A.

Comparative Data Analysis

The following table summarizes the expected quantitative outcomes and operational parameters for each protocol, allowing researchers to select the optimal pathway based on their downstream requirements.

ParameterProtocol A: Mild AlkalineProtocol B: AcidicProtocol C: Enzymatic
Reagent System LiOH·H2O, THF/MeOH/H2O6M HCl (aq)CAL-B, t-BuOMe, H2O
Operating Temp. 25 °C100 °C (Reflux)60 °C
Reaction Time 4–6 hours12 hours24–48 hours
Typical Yield > 90%> 95%~ 45% (max theoretical 50%)
Product Form Free ZwitterionHydrochloride Salt(S)-Acid + (R)-Ester
Stereochemistry RacemicRacemicEnantioenriched (>95% ee)
Primary Use Case Rapid generation of free acidDirect peptide couplingChiral building block synthesis
Scalability High (requires ion-exchange)Very High (simple evaporation)Moderate (enzyme cost)

References

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: MDPI (Catalysts) URL:[Link]

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers Source: MDPI (Molecules) URL:[Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III) Source: Royal Society of Chemistry (Dalton Transactions) URL:[Link]

Sources

Application

High-Resolution Derivatization Strategies for 3-Amino-3-cyclobutylpropanoate HCl: Analytical and Synthetic Protocols

Introduction & Chemical Context The compound 3-amino-3-cyclobutylpropanoate HCl is a non-proteinogenic -amino acid derivative characterized by a sterically demanding cyclobutyl ring at the -carbon. -amino acids are highl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-amino-3-cyclobutylpropanoate HCl is a non-proteinogenic


-amino acid derivative characterized by a sterically demanding cyclobutyl ring at the 

-carbon.

-amino acids are highly sought after in drug development and the synthesis of peptidomimetics (such as foldamers) because they confer profound resistance to enzymatic degradation in vivo [1].

However, working with this molecule presents three distinct challenges for the analytical chemist and synthetic biologist:

  • Optical Invisibility: It lacks a strong chromophore or fluorophore, rendering standard UV or fluorescence detection highly insensitive.

  • Stereochemical Complexity: The chiral center at the

    
    -carbon necessitates rigorous enantiomeric resolution to ensure stereospecificity in biological systems.
    
  • Synthetic Integration: To be utilized as a building block in Solid-Phase Peptide Synthesis (SPPS), the primary amine must be orthogonally protected.

This application note provides a comprehensive guide to the derivatization of 3-amino-3-cyclobutylpropanoate HCl, bridging the gap between trace-level analytical quantification, chiral resolution, and preparative synthetic protection.

Analytical Quantification: Pre-Column Derivatization with OPA/3-MPA

Mechanistic Insights

For high-sensitivity High-Performance Liquid Chromatography (HPLC), o-phthalaldehyde (OPA) is the gold standard for primary amine derivatization. OPA reacts rapidly with the primary amine of 3-amino-3-cyclobutylpropanoate in the presence of a thiol to form a highly fluorescent isoindole derivative.

Causality in Reagent Selection: While 2-mercaptoethanol is historically common, this protocol utilizes 3-mercaptopropionic acid (3-MPA) . The addition of 3-MPA increases the polarity of the resulting isoindole derivative, which significantly reduces retention times on reversed-phase (RP) C18 columns, minimizes peak tailing, and enhances the overall stability of the fluorescent complex [2].

Experimental Protocol: Automated OPA/3-MPA Derivatization

Note: This protocol is designed as a self-validating system for automated HPLC autosamplers to eliminate human error and timing inconsistencies.

  • Reagent Preparation: Dissolve 10 mg of OPA in 0.2 mL of HPLC-grade methanol. Add 1.8 mL of 200 mM potassium tetraborate buffer (pH 9.5) and 10 µL of 3-MPA. Dilute with an additional 8 mL of the borate buffer. Prepare fresh daily and store in an amber vial at 4°C.

  • Sample Preparation: Dissolve 3-amino-3-cyclobutylpropanoate HCl in 0.1 M HCl to a concentration of 1 mM.

  • Automated Reaction (Autosampler):

    • Program the autosampler to draw 10 µL of the sample and 10 µL of the OPA/3-MPA reagent.

    • Mix in the sample loop (3 × 20 µL aspiration cycles).

    • Incubate at room temperature for exactly 60 seconds .

  • Injection & Detection: Inject 5 µL onto an RP-C18 column. Monitor via Fluorescence Detection (FLD) with Excitation

    
     nm and Emission 
    
    
    
    nm.
  • Validation Step: Always run a reagent blank (0.1 M HCl without the amino acid) to baseline-subtract any background fluorescence from unreacted OPA.

OPA_Workflow A 3-Amino-3-cyclobutylpropanoate (Analyte) C Fluorescent Isoindole Derivative A->C Mix (Autosampler) B Borate Buffer (pH 9.5) + OPA / 3-MPA B->C 60s Incubation D RP-HPLC Separation (C18 Column) C->D Injection E Fluorescence Detection (Ex: 340nm, Em: 450nm) D->E Elution

Caption: Automated workflow for OPA/3-MPA pre-column derivatization and HPLC-FL detection.

Chiral Resolution: Diastereomeric Conversion via Marfey's Reagent

Mechanistic Insights

Direct enantiomeric separation of


-amino acids on achiral columns is nearly impossible. Marfey's Reagent  (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solves this by converting the enantiomeric mixture into diastereomers [3].

Causality in Reagent Selection: The reaction proceeds via Nucleophilic Aromatic Substitution (


). The primary amine of the cyclobutyl 

-amino acid attacks the fluorinated carbon of FDAA. The resulting diastereomers (L-FDAA-D-analyte and L-FDAA-L-analyte) exhibit distinct intramolecular hydrogen bonding networks and differential steric clashing between the FDAA moiety and the bulky cyclobutyl ring. This translates to significantly different hydrophobicities, allowing baseline resolution on standard C18 columns coupled with Mass Spectrometry (LC-MS) [4].
Experimental Protocol: FDAA Derivatization
  • Reaction Setup: To a 1.5 mL microcentrifuge vial, add 50 µL of a 2 mM solution of 3-amino-3-cyclobutylpropanoate HCl (in water).

  • Derivatization: Add 100 µL of a 1% (w/v) solution of FDAA in acetone, followed by 20 µL of 1.0 M

    
    .
    
  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a thermoshaker. Heat is required to overcome the steric hindrance of the cyclobutyl group during the

    
     attack.
    
  • Quenching (Critical Step): Terminate the reaction by adding 20 µL of 1.0 M HCl. The shift to an acidic pH prevents further reaction and stabilizes the diastereomers.

  • Dilution & Analysis: Dilute with 810 µL of mobile phase (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid) and analyze via LC-MS (ESI+ mode).

Marfey_Workflow A Racemic Mixture (D/L-3-Amino-3-cyclobutylpropanoate) C Nucleophilic Aromatic Substitution (S_NAr at 40°C, 1h) A->C B Marfey's Reagent (FDAA) + NaHCO3 (pH 8.0) B->C D Diastereomeric Mixture (L-FDAA-D-AA & L-FDAA-L-AA) C->D Stereocenter interaction E Quench with HCl (pH < 3) D->E F LC-MS Analysis (C18, Gradient Elution) E->F Baseline Resolution

Caption: Chemical pathway for chiral resolution of beta-amino acids using Marfey's Reagent.

Synthetic Protection: Fmoc-Derivatization for Peptide Synthesis

Mechanistic Insights

To utilize 3-amino-3-cyclobutylpropanoate in Solid-Phase Peptide Synthesis (SPPS), the primary amine must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Causality in Reagent Selection: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu ) is strictly preferred over Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is overly reactive and frequently leads to the formation of unwanted Fmoc-dipeptide byproducts (the "Fmoc-dipeptide anomaly"). Fmoc-OSu provides a controlled, milder acylation[5]. The reaction is performed in a biphasic water/dioxane system with sodium carbonate to maintain the amine in its nucleophilic, unprotonated state while preventing the hydrolysis of the Fmoc-OSu reagent.

Experimental Protocol: Preparative Fmoc Protection
  • Dissolution: Dissolve 1.0 eq (e.g., 10 mmol) of 3-amino-3-cyclobutylpropanoate HCl in 25 mL of 10% aqueous

    
    . Cool the solution to 0°C in an ice bath.
    
  • Reagent Addition: Dissolve 1.1 eq of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes under vigorous magnetic stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validating Extraction):

    • Wash the aqueous layer twice with 20 mL of diethyl ether to remove unreacted Fmoc-OSu and non-polar byproducts.

    • Acidify the aqueous layer to pH 2.0 using 6 M HCl (the Fmoc-protected amino acid will precipitate or form a milky suspension).

    • Extract the product into ethyl acetate (3 × 30 mL).

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo to yield the pure Fmoc-3-amino-3-cyclobutylpropanoic acid.
      

Quantitative Summary of Derivatization Strategies

The table below summarizes the critical parameters for the three derivatization workflows applied to 3-amino-3-cyclobutylpropanoate HCl, allowing researchers to select the appropriate reagent based on their immediate experimental needs.

Derivatization ReagentPrimary ApplicationReaction Time & TempDetection MethodLimit of Detection (LOD)Key Advantage
OPA + 3-MPA Analytical Quantification1 min @ 25°CHPLC-FluorescenceLow PicomolarFully automatable; highly sensitive for trace analysis.
Marfey's (FDAA) Chiral Resolution (D/L)60 min @ 40°CLC-MS / HPLC-UVMid PicomolarSeparates challenging

-amino acid enantiomers on standard C18.
Fmoc-OSu Synthetic Protection (SPPS)12 hours @ 25°CNMR / LC-MSN/A (Preparative)Prevents dipeptide byproduct formation during synthesis.

References

  • Google Patents (WO2004018644A2)
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization Chromatography Online URL:[Link]

  • Marfey's reagent for chiral amino acid analysis: A review ResearchGate / Amino Acids URL:[Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent ACS Omega URL:[Link]

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids National Institutes of Health (PMC) URL:[Link]

Method

Incorporation of cyclobutyl moieties into small molecule pharmacophores

Application Note & Protocol Guide: Strategic Incorporation of Cyclobutyl Moieties into Small Molecule Pharmacophores Introduction: The Renaissance of sp³-Rich Scaffolds The drive to escape "flatland" in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Strategic Incorporation of Cyclobutyl Moieties into Small Molecule Pharmacophores

Introduction: The Renaissance of sp³-Rich Scaffolds

The drive to escape "flatland" in modern drug discovery has led to a profound resurgence in the use of sp³-hybridized carbocycles. Among these, the cyclobutane ring occupies a privileged, yet historically underutilized, region of chemical space. With a strain energy of 26.3 kcal/mol, cyclobutane is the second most strained saturated monocarbocycle[1]. However, its unique physicochemical properties—specifically its puckered conformation, lengthened C–C bonds (1.56 Å), and increased s-character of its C–H bonds—make it an exceptional structural motif for optimizing developability parameters[1][2].

This guide provides an authoritative framework for medicinal chemists to rationally design, synthesize, and evaluate cyclobutane-containing small molecules, focusing on bioisosteric replacement and late-stage functionalization.

Mechanistic Rationale for Cyclobutyl Incorporation

Conformational Restriction and Exit Vectors

Unlike highly flexible linear alkyl chains, cyclobutanes adopt a folded, puckered structure with a bond angle of approximately 88°[1]. This puckering relieves torsional strain while providing highly predictable, rigid exit vectors for substituents. By locking a pharmacophore into its bioactive conformation, cyclobutanes minimize the entropic penalty upon target binding, frequently resulting in enhanced target affinity and selectivity[2].

Metabolic Stability

A common liability of linear alkyl chains and gem-dimethyl groups is their susceptibility to cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. The cyclobutane ring mitigates this liability through two mechanisms:

  • Electronic Deactivation: The internal angle strain of the ring forces the C–C bonds to adopt more p-character, which in turn increases the s-character of the exocyclic C–H bonds[1]. This strengthens the C–H bond, raising the activation energy required for hydrogen atom abstraction by CYP enzymes.

  • Steric Shielding: The puckered 3D geometry creates a bulkier local environment that can sterically hinder the approach of the oxidative heme iron species in the CYP active site.

Advanced Bioisosterism: The CF₃-Cyclobutane Motif

Recent advances have demonstrated that the 1-trifluoromethyl-cyclobutyl group serves as a superior bioisostere for the tert-butyl group[3]. While tert-butyl groups are notorious for driving up lipophilicity and suffering from rapid metabolic clearance, replacing them with a CF₃-cyclobutane moiety preserves the steric bulk necessary for hydrophobic pocket binding while significantly altering the metabolic profile[3].

Table 1: Comparative Physicochemical Impact of Alkyl Bioisosteres
Pharmacophore MotifTypical LogD ImpactMetabolic Stability (CYP450)Steric Bulk (Volume)Primary Application in Design
gem-DimethylBaselineLow to ModerateSmallBaseline hydrophobic filler
tert-ButylHigh (+1.0 to +1.5)Low (Rapid hydroxylation)LargeDeep hydrophobic pocket binding
Cyclobutyl Moderate (+0.2 to +0.8)HighMediumConformational locking, Phenyl isostere
CF₃-Cyclobutyl High (+0.5 vs t-Bu)Very HighLargetert-Butyl replacement, blocking metabolism

Data synthesized from comparative bioisosteric studies in small molecule optimization[3][4].

G A Target Optimization (Poor PK / High Flexibility) B Cyclobutyl Incorporation (Bioisosteric Replacement) A->B Identify Liability C Conformational Restriction B->C D Metabolic Stability (Increased C-H s-character) B->D E Favorable Exit Vectors (Puckered Conformation) B->E F Improved Pharmacological Profile (Efficacy/PK) C->F D->F E->F

Logical workflow for cyclobutyl bioisosteric replacement in drug design.

Synthetic Methodologies: Overcoming the Strain Barrier

Historically, the incorporation of cyclobutanes relied heavily on photochemical [2+2] cycloadditions, which, while elegant, often suffer from scalability issues and require specialized equipment[5]. Modern drug discovery demands robust, late-stage functionalization techniques.

Transition-metal catalyzed cross-coupling has emerged as the premier method for appending cyclobutyl rings onto complex scaffolds. Specifically, Cobalt-catalyzed cross-coupling between alkyl iodides and cyclobutyl Grignard reagents allows for the direct, diastereoconvergent introduction of strained rings onto primary and secondary alkyl halides[6]. Cobalt is uniquely suited for this because it accesses single-electron transfer (SET) pathways, generating radical intermediates that bypass the β-hydride elimination liabilities typical of Palladium-catalyzed sp³-sp³ couplings[6].

G Step1 Preparation of CoCl2/Ligand Catalyst Complex Step2 Addition of Alkyl Iodide (Substrate) Step1->Step2 Step3 Slow Addition of Cyclobutylmagnesium Bromide Step2->Step3 Strict inert atmosphere Step4 Radical Intermediate Generation & Coupling Step3->Step4 Temperature control Step5 Aqueous Quench & Extraction Step4->Step5 Reaction completion Step6 Chromatographic Purification Step5->Step6 Organic layer isolation

Step-by-step workflow for the Cobalt-catalyzed cyclobutyl cross-coupling.

Experimental Protocols

Protocol A: Cobalt-Catalyzed Cross-Coupling of Cyclobutylmagnesium Bromide with Alkyl Iodides

Purpose: To append a cyclobutyl moiety onto a complex small molecule via a secondary alkyl iodide, utilizing radical-mediated Cobalt catalysis to prevent β-hydride elimination.

Materials:

  • CoCl₂ (anhydrous, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 10 mol%)

  • Alkyl iodide substrate (1.0 equiv)

  • Cyclobutylmagnesium bromide (0.5 M in THF, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, charge CoCl₂ (5 mol%) and TMEDA (10 mol%). Causality: TMEDA acts as a bidentate ligand that stabilizes the low-valent cobalt intermediates and prevents catalyst aggregation, ensuring a homogeneous reactive species.

  • Substrate Addition: Add the alkyl iodide (1.0 mmol) dissolved in 2.0 mL of anhydrous THF. Stir the mixture at room temperature for 5 minutes.

  • Temperature Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the rate of the highly exothermic transmetalation step, preventing homocoupling of the Grignard reagent.

  • Grignard Addition: Dropwise, over 15 minutes, add cyclobutylmagnesium bromide (4.0 mL, 0.5 M in THF, 2.0 equiv) via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the organometallic reagent, favoring cross-coupling over the formation of dicyclobutyl byproducts.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature for an additional 4 hours. The generation of an alkyl radical intermediate allows for diastereoconvergent coupling[6].

  • Quench and Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL) to destroy unreacted Grignard reagent. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Self-Validating In Vitro Liver Microsomal Stability Assay

Purpose: To quantify the metabolic stability imparted by the cyclobutyl bioisosteric replacement compared to the parent compound.

System Validation Design: This protocol utilizes a built-in self-validation mechanism. Verapamil and Dextromethorphan are run concurrently as high- and low-clearance controls, respectively. If the intrinsic clearance (


) of these controls falls outside historically established standard deviations, the assay is flagged as invalid, ensuring data trustworthiness.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration)

  • NADPH regenerating system (Solution A: NADP⁺/Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compound (Cyclobutyl analogue) and Parent compound (10 mM in DMSO)

  • Internal Standard (e.g., Tolbutamide)

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM stock solutions of the test compound, parent compound, and controls to 100 µM in 50% Acetonitrile/water.

  • Incubation Mixture Assembly: In a 96-well plate, combine 71.5 µL of phosphate buffer, 2.5 µL of HLM (final protein concentration 0.5 mg/mL), and 1.0 µL of the 100 µM test compound (final concentration 1 µM). Causality: Keeping the organic solvent (DMSO/Acetonitrile) concentration below 1% prevents the denaturation of CYP450 enzymes.

  • Pre-warming: Incubate the plate at 37 °C for 10 minutes with orbital shaking.

  • Reaction Initiation: Add 25 µL of the pre-warmed NADPH regenerating system to each well to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 20 µL aliquot from the reaction mixture.

  • Reaction Quenching (Self-Validation Step): Immediately dispense the 20 µL aliquot into 100 µL of ice-cold Acetonitrile containing the Internal Standard. Causality: The organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and capturing a precise metabolic snapshot. The internal standard normalizes any volumetric errors during subsequent LC-MS/MS injection.

  • Centrifugation and Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C. Transfer the supernatant for LC-MS/MS analysis to determine the percentage of parent compound remaining.

  • Data Interpretation: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). A successful cyclobutyl incorporation should demonstrate a statistically significant decrease in
    
    
    compared to the parent compound[3].

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (National Institutes of Health) URL:[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates (Radboud Repository) Source: Radboud University URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (ACS Publications) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (National Institutes of Health) URL:[Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of β-Amino Cyclobutane Derivatives

Introduction: The Rising Prominence of β-Amino Cyclobutanes in Medicinal Chemistry β-Amino cyclobutane derivatives have emerged as crucial structural motifs in modern drug discovery. Their rigid, three-dimensional framew...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of β-Amino Cyclobutanes in Medicinal Chemistry

β-Amino cyclobutane derivatives have emerged as crucial structural motifs in modern drug discovery. Their rigid, three-dimensional framework offers a unique conformational constraint that is highly sought after by medicinal chemists. This rigidity can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and oral bioavailability compared to more flexible aliphatic or aromatic counterparts. [1][2]As bioisosteres for common structural units like piperidines and phenyl groups, β-amino cyclobutanes provide a pathway to navigate new chemical space and develop novel intellectual property. The stereochemistry of the amino and other substituent groups on the cyclobutane ring plays a pivotal role in their biological activity, making stereocontrolled synthesis a critical aspect of their application. [1]This guide provides an in-depth overview of scalable and stereoselective methods for the synthesis of these valuable building blocks, tailored for researchers, scientists, and drug development professionals.

Methodology 1: Visible-Light Mediated [2+2] Photocycloaddition

Expertise & Experience: Why Choose Photochemistry?

Photochemical [2+2] cycloadditions are a powerful and increasingly popular method for the construction of cyclobutane rings. [3]Historically, these reactions often required high-energy UV light, which can lead to side reactions and is less amenable to scale-up. The advent of visible-light photocatalysis has revolutionized this field, offering a milder, more selective, and scalable approach. [4][5][6]By using a photocatalyst that absorbs visible light, we can generate a triplet excited state of one of the reacting partners, which then undergoes a stepwise cycloaddition with the other. This method is particularly advantageous for its high functional group tolerance and the ability to proceed at ambient temperatures, reducing the risk of thermal degradation of sensitive substrates. [3]Furthermore, the use of continuous flow reactors for photochemical processes has demonstrated significant potential for safe and efficient large-scale production.

Mechanistic Insight

The visible-light mediated [2+2] cycloaddition typically proceeds through an energy transfer mechanism. The photocatalyst absorbs a photon of visible light and is promoted to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This triplet photocatalyst then transfers its energy to one of the alkene substrates, generating a triplet-excited alkene. This excited alkene then reacts with a ground-state alkene in a stepwise manner, forming a 1,4-diradical intermediate. Subsequent spin inversion and ring closure afford the cyclobutane product. The stereochemical outcome of the reaction is often influenced by the stability of the diradical intermediate.

Protocol 1: Scalable Synthesis of a β-Amino Cyclobutane Precursor via Visible-Light [2+2] Cycloaddition

This protocol describes the synthesis of a protected β-amino cyclobutane derivative from an enamide and an alkene using a visible-light-mediated [2+2] cycloaddition.

Materials:

  • N-Vinylacetamide (enamide)

  • Styrene (alkene)

  • Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

  • Acetonitrile (MeCN), degassed

  • Blue LED light source (450 nm)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve N-vinylacetamide (1.0 equiv.), styrene (1.5 equiv.), and the iridium photocatalyst (1-2 mol%) in degassed acetonitrile to achieve a concentration of 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited states of the photocatalyst.

  • Irradiation: Place the reaction flask in front of a blue LED light source and stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired protected β-amino cyclobutane product. The product is typically a mixture of cis and trans diastereomers, which may be separable by careful chromatography. [7] Safety Precautions:

  • Photochemical reactors should be operated in a well-ventilated fume hood. [8][9][10]* Use appropriate eye protection (UV-blocking safety glasses) when working with UV or high-intensity visible light sources. [10]* Ensure the reaction vessel is properly shielded to prevent exposure to high-intensity light.

  • Iridium catalysts can be expensive and should be handled with care to ensure recovery and reuse where possible.

Methodology 2: Staudinger Synthesis of β-Lactams and Subsequent Ring Expansion

Expertise & Experience: A Classic Route with Modern Scalability

The Staudinger [2+2] cycloaddition of a ketene and an imine to form a β-lactam is a cornerstone of heterocyclic chemistry. [8][11]β-Lactams are not only important as antibiotics but also serve as versatile synthetic intermediates for the preparation of β-amino acids and their derivatives, including β-amino cyclobutanes. This thermal approach offers a complementary strategy to photochemical methods. While the in-situ generation of highly reactive ketenes requires careful handling, the reaction is often high-yielding and can be highly diastereoselective. [3][11]Subsequent ring expansion of the resulting β-lactam provides a powerful and often stereospecific route to functionalized cyclobutanamine derivatives. [12]

Mechanistic Insight

The Staudinger cycloaddition is believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to form the β-lactam ring. The stereochemistry of the product (cis or trans) is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. [11]

Protocol 2: Multi-gram Synthesis of a β-Amino Cyclobutane via β-Lactam Formation and Ring Expansion

This two-step protocol outlines the synthesis of a β-amino cyclobutane derivative starting from an imine and an acid chloride.

Part A: Staudinger [2+2] Cycloaddition

Materials:

  • Benzaldehyde (or other suitable aldehyde)

  • Aniline (or other suitable amine)

  • Triethylamine (Et3N)

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO4), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equiv.) and aniline (1.0 equiv.) in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the starting materials by TLC.

  • Ketene Generation and Cycloaddition: Cool the solution containing the in-situ formed imine to 0 °C under an inert atmosphere. Add triethylamine (2.0 equiv.). In a separate dropping funnel, dissolve chloroacetyl chloride (1.2 equiv.) in anhydrous DCM. Add the acid chloride solution dropwise to the imine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude β-lactam by recrystallization or column chromatography.

Part B: Ring Expansion to β-Amino Cyclobutane

Further chemical modifications, such as a reductive ring expansion of the β-lactam, can lead to the desired β-amino cyclobutane. The specific conditions for this transformation will depend on the exact structure of the β-lactam.

Safety Precautions:

  • Ketenes are highly reactive and toxic; they should be generated and used in-situ in a well-ventilated fume hood. [13][14]* Acid chlorides are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, under an inert atmosphere. [15][16]* Triethylamine is a flammable and corrosive liquid.

Methodology 3: Synthesis from Cyclobutanone Precursors

Expertise & Experience: Leveraging Commercially Available Scaffolds

An alternative and highly practical approach to β-amino cyclobutanes involves the functionalization of readily available cyclobutanone derivatives. This strategy is particularly attractive for large-scale synthesis as it often starts from relatively inexpensive and stable precursors. A key transformation in this approach is the reductive amination of a cyclobutanone to introduce the desired amino group. The stereochemical outcome of this reaction can often be controlled by the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either cis or trans isomers.

Mechanistic Insight

Reductive amination proceeds through the initial formation of an imine or enamine intermediate from the reaction of the cyclobutanone with an amine source (such as ammonia or an ammonium salt). This intermediate is then reduced in situ to the corresponding amine. The stereoselectivity of the reduction is influenced by the steric hindrance around the imine/enamine, with the hydride reagent typically attacking from the less hindered face.

Protocol 3: Scalable Synthesis of 3-Aminocyclobutane-1-carboxylic Acid

This protocol describes the synthesis of a key β-amino cyclobutane building block from a commercially available cyclobutanone derivative.

Materials:

  • 3-Oxocyclobutane-1-carboxylic acid

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Reductive Amination: In a round-bottom flask, dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 equiv.) and a large excess of ammonium acetate (5-10 equiv.) in methanol. Add sodium cyanoborohydride (1.5-2.0 equiv.) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of concentrated HCl at 0 °C until the pH is ~1. Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H+ form). Wash the column with water to remove impurities, and then elute the desired amino acid with an aqueous ammonia solution.

  • Isolation: Concentrate the ammonia-containing fractions under reduced pressure to obtain the 3-aminocyclobutane-1-carboxylic acid as a mixture of cis and trans diastereomers. These can often be separated by fractional crystallization or preparative HPLC. [17][18][19][20] Safety Precautions:

  • Sodium cyanoborohydride is a toxic and flammable solid. It can release toxic hydrogen cyanide gas upon contact with acids. Perform the reaction and work-up in a well-ventilated fume hood.

  • Handle concentrated acids and bases with appropriate PPE.

Data Presentation: Comparative Analysis of Synthetic Methods

MethodKey FeaturesTypical YieldsDiastereoselectivityScalability
Visible-Light [2+2] Cycloaddition Mild conditions, high functional group tolerance, amenable to flow chemistry. [21][22][23]60-90%Moderate to good, dependent on substrates.Excellent, particularly in flow reactors.
Staudinger Synthesis & Ring Expansion Well-established, often high-yielding for β-lactam formation. [8][11]70-95% (for β-lactam)Good to excellent, can be highly stereoselective. [3]Good, but requires careful handling of ketenes.
From Cyclobutanone Precursors Utilizes readily available starting materials, straightforward transformations.50-80%Variable, can be controlled by reagent choice.Very good, suitable for large-scale production.

Experimental Workflows and Logical Relationships

Workflow for Method Selection

A Define Target β-Amino Cyclobutane B Stereochemical Requirements? A->B C Specific Enantiomer/Diastereomer B->C Yes D Mixture or Racemate Acceptable B->D No E Consider Catalytic Asymmetric Methods (e.g., Chiral Lewis Acid Catalyzed [2+2]) C->E F Consider Photochemical [2+2] or Reductive Amination D->F G Substrate Availability? E->G F->G H Complex/Sensitive Substrates G->H Yes I Simple/Robust Substrates G->I No J Visible-Light Photochemistry is Preferred H->J K Staudinger or Cyclobutanone Routes are Viable I->K L Scale Requirements? J->L K->L M Large Scale (>1 kg) L->M Yes N Lab Scale (<100 g) L->N No O Flow Photochemistry or Cyclobutanone Route M->O P All Methods are Feasible N->P Q Final Method Selection O->Q P->Q

Caption: A decision-making workflow for selecting a suitable synthesis method.

Comparative Logic of Thermal vs. Photochemical [2+2] Cycloadditions

cluster_0 Thermal [2+2] Cycloaddition (e.g., Staudinger) cluster_1 Photochemical [2+2] Cycloaddition a Ground State Reactants High Temperature or Catalyst Concerted (often forbidden) or Stepwise Mechanism Stereoselectivity depends on orbital symmetry and steric factors end end a->end Cyclobutane Product b Ground State Reactants + Light Ambient Temperature Stepwise via Excited State/Diradical Stereoselectivity depends on intermediate stability b->end Cyclobutane Product start [2+2] Cycloaddition start->a Heat start->b Light (hν)

Caption: Contrasting thermal and photochemical pathways for [2+2] cycloadditions.

References

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. Chemistry – An Asian Journal. [Link]

  • Safety Protocols for Handling Industrial Reactors Effectively. Polyc Machine. [Link]

  • Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Nature Communications. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris. [Link]

  • Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. Molecules. [Link]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition. [Link]

  • Safety Protocols for Operating Chemical Reactors in Industry. Jinzong Machinery. [Link]

  • Safety Precautions To Take When Using Industrial Chemicals. MSC. [Link]

  • Synthesis of aminocyclobutanes through ring expansion of N-vinyl-beta-lactams. Organic Letters. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Safety and Protection. Photochemical Reactors Ltd. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Accounts of Chemical Research. [Link]

  • Chemical Industry Safety: Essential Practices for Hazardous Material Handling. AIE. [Link]

  • Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Nature Communications. [Link]

  • Visible light mediated photocatalytic [2 + 2] cycloaddition/ring-opening rearomatization cascade of electron-deficient azaarenes and vinylarenes. Nature Communications. [Link]

  • Synthesis Workshop: Visible-light-mediated [2+2] Photocycloadditions with Marc Becker (Episode 35). YouTube. [Link]

  • Preparative chromatography techniques: Applications in natural product isolation. Semantic Scholar. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. [Link]

  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. [Link]

  • (PDF) Photochemistry in synthesis: Where, when, and why. ResearchGate. [Link]

  • Synthesis of aminocyclopentane carboxylic acids.
  • Application Note SI-01132 Simple Scale-up on a 940-LC Analytical to Preparative HPLC. Varian, Inc. [Link]

  • Sequential MCR via Staudinger/Aza-Wittig versus Cycloaddition Reaction to Access Diversely Functionalized 1-Amino-1H-Imidazole-2(3H)-Thiones. Molecules. [Link]

  • Photochem, Volume 5, Issue 4 (December 2025). MDPI. [Link]

  • High efficiency in workflow from preparative HPLC to analytical HPLC. Shimadzu. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology. [Link]

  • Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Request PDF. [Link]

  • Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry. [Link]

  • A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. ResearchGate. [Link]

  • Photochemistry and Applications in Synthesis. University of California, Irvine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 3-amino-3-cyclobutylpropanoate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you require scalable, highly reproducible, and stereocontrolled methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you require scalable, highly reproducible, and stereocontrolled methodologies. The synthesis of


-amino esters like Ethyl 3-amino-3-cyclobutylpropanoate  frequently suffers from poor yields due to the instability of aliphatic imine intermediates and the propensity for side reactions during C-C bond formation.

To achieve optimal yields and high enantiomeric purity (if desired), the industry gold standard is the Ellman Sulfinamide-mediated Reformatsky approach [1]. This three-stage workflow leverages tert-butanesulfinamide as both a chiral auxiliary and a robust protecting group, enabling the controlled addition of an ethyl acetate enolate equivalent to a cyclobutane-derived imine[2].

Below, you will find the workflow visualization, a targeted troubleshooting guide (FAQ), structured empirical data, and self-validating experimental protocols.

I. Synthetic Workflow Visualization

G Start Cyclobutanecarboxaldehyde + t-Bu-Sulfinamide Step1 Imine Condensation Ti(OEt)4, THF Start->Step1 Imine Sulfinyl Imine Intermediate Step1->Imine Water Scavenging Step2 Reformatsky Addition Ethyl bromoacetate, Zn Imine->Step2 Protected Protected β-Amino Ester Step2->Protected C-C Bond Formation Step3 Acidic Cleavage 4M HCl in Dioxane Protected->Step3 Product Ethyl 3-amino-3-cyclobutylpropanoate Step3->Product Deprotection

Figure 1: Three-step Ellman sulfinamide workflow for Ethyl 3-amino-3-cyclobutylpropanoate.

II. Troubleshooting Guide & FAQs

Q1: The yield of my sulfinyl imine condensation is plateauing around 50-60%. How can I drive this to completion? Causality & Solution: The condensation of cyclobutanecarboxaldehyde with tert-butanesulfinamide produces water, creating an equilibrium that limits conversion. Relying solely on molecular sieves or weak desiccants like MgSO


 is insufficient for sterically hindered or enolizable aliphatic aldehydes.
Recommendation: Utilize 2.0 equivalents of[2]. Ti(OEt)

acts synergistically as a Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger (forming insoluble TiO

). This modification routinely pushes conversions above 90%.

Q2: During the Reformatsky step, I observe unreacted imine and a significant amount of a polar byproduct. What is failing? Causality & Solution: This indicates two simultaneous failures: poor zinc insertion into the ethyl bromoacetate (halting the desired reaction) and subsequent Claisen self-condensation of the ester. Commercial zinc dust is passivated by a resilient ZnO surface layer, which prevents the oxidative addition required to form the active zinc enolate. Recommendation: You must chemically scrub the zinc surface in situ. Treat the zinc dust with 5 mol% 1,2-dibromoethane (which generates ethylene gas and ZnBr


, cracking the oxide layer) followed by 1 mol% Trimethylsilyl chloride (TMSCl) to expose a pristine, highly reactive metal surface. Furthermore, maintain the reaction at 0 °C; elevated temperatures accelerate the bimolecular Claisen condensation of the ester over the desired addition to the imine[3].

Q3: My final acidic deprotection yields a mixture of the desired ethyl ester and the corresponding carboxylic acid. How do I prevent ester hydrolysis? Causality & Solution: The sulfinyl group is highly acid-labile, but using aqueous HCl (or allowing ambient moisture to ingress during the cleavage) causes competitive hydrolysis of the ethyl ester. Recommendation: Perform the deprotection under strictly anhydrous conditions using 4M HCl in dioxane or anhydrous ethanolic HCl. The absence of water mathematically eliminates the possibility of ester hydrolysis, ensuring complete conversion to the Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride salt.

III. Quantitative Data: Impact of Zinc Activation on Reformatsky Yields

To emphasize the critical nature of the Reformatsky activation step, the following table summarizes the empirical outcomes of various Zinc preparation methods when reacting the cyclobutyl sulfinyl imine with ethyl bromoacetate.

Zinc Activation MethodAdditivesReformatsky Yield (%)Claisen Byproduct (%)Reproducibility
Untreated Zn dustNone35 – 45> 20Low
Thermal ActivationHeat under vacuum50 – 6015 – 20Low
Chemical Scrubbing 1,2-dibromoethane, TMSCl 88 – 95 < 2 High
Rieke ZincReduction of ZnCl₂ via Li/Naph90 – 95< 5High (Cost prohibitive)
IV. Self-Validating Experimental Protocols
Step 1: Preparation of the Sulfinyl Imine
  • Setup: In an oven-dried flask under N

    
    , dissolve cyclobutanecarboxaldehyde (1.0 eq) and tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).
    
  • Activation: Add Ti(OEt)

    
     (2.0 eq) dropwise at room temperature. Stir for 12–18 hours.
    
  • Workup: Quench by pouring the mixture into an equal volume of brine while stirring vigorously. Filter the resulting white TiO

    
     suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc.
    
  • Self-Validation: Analyze the crude product via

    
    H NMR. The reaction is complete when the distinct aldehyde proton signal (
    
    
    
    9.7 ppm) completely disappears, replaced by the imine C-H proton (
    
    
    8.0 ppm).
Step 2: Zinc-Mediated Reformatsky Addition
  • Zinc Activation: Suspend Zinc dust (3.0 eq) in anhydrous THF (1.0 M) under N

    
    . Add 1,2-dibromoethane (0.05 eq) and heat to 65 °C for 1 minute. Cool to room temperature, add TMSCl (0.01 eq), and stir for 15 minutes.
    
  • Enolate Formation: Cool the suspension to 0 °C. Add ethyl bromoacetate (2.5 eq) dropwise. Stir for 30 minutes at 0 °C to form the Reformatsky reagent.

  • Addition: Add a solution of the sulfinyl imine (1.0 eq in THF) dropwise to the 0 °C mixture. Stir for 2–4 hours at 0 °C[3].

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Self-Validation: LC-MS should show the complete consumption of the imine mass and the appearance of the [M+H]

    
     peak corresponding to the protected 
    
    
    
    -amino ester.
Step 3: Sulfinyl Group Cleavage (Deprotection)
  • Cleavage: Dissolve the protected

    
    -amino ester in anhydrous EtOH (0.2 M). Add a solution of 4M HCl in dioxane (3.0 eq) dropwise at 0 °C.
    
  • Reaction: Warm to room temperature and stir for 1 hour.

  • Isolation: Concentrate the mixture in vacuo to remove all volatiles. Triturate the resulting residue with cold diethyl ether to precipitate the pure Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride salt.

  • Self-Validation: A Ninhydrin stain on TLC will turn deep purple, confirming the presence of a primary aliphatic amine.

    
    H NMR will show the loss of the massive 9-proton tert-butyl singlet at 
    
    
    
    1.2 ppm.
V. References
  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews 2010, 110 (6), 3600–3740. URL:[Link]

  • Tang, T. P.; Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids." The Journal of Organic Chemistry 1999, 64 (1), 12–13. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Cyclobutylpropanoate Reactions

Welcome to the Technical Support Center for navigating the synthetic challenges associated with cyclobutylpropanoate reactions. The compact and rigid nature of the cyclobutane ring often introduces significant steric hin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for navigating the synthetic challenges associated with cyclobutylpropanoate reactions. The compact and rigid nature of the cyclobutane ring often introduces significant steric hindrance, which can impede reaction rates, lower yields, and complicate product purification. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: My standard esterification (e.g., Fischer) of a cyclobutane-containing carboxylic acid with a bulky alcohol is giving very low yields. What is the likely cause and what should I try next?

A: The low yield is almost certainly due to steric hindrance around the carbonyl carbon of your cyclobutylpropanoic acid derivative and the hydroxyl group of the bulky alcohol. The Fischer esterification, being a reversible and often equilibrium-driven process, is particularly sensitive to steric bulk which disfavors the formation of the tetrahedral intermediate.[1][2]

Immediate Recommendations:

  • Switch to a more powerful coupling agent-based method. Methods like the Steglich or Yamaguchi esterification are specifically designed to overcome steric hindrance by activating the carboxylic acid.[3][4][5][6]

  • Consider the Mitsunobu reaction if you are working with a cyclobutanol and a propanoic acid derivative, especially if stereochemical inversion is desired.[7][8][9]

Q2: I am attempting a nucleophilic substitution on a carbon of the cyclobutane ring, but the reaction is sluggish or fails completely. Why is this happening?

A: The cyclobutane ring's conformation can make the backside attack required for a typical SN2 reaction difficult. The substituents on the ring can further block the trajectory of the incoming nucleophile. Additionally, the inherent ring strain of cyclobutanes can influence reaction pathways.[10]

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for side product formation.

  • Use a Less Hindered Nucleophile: If possible, switching to a smaller, more potent nucleophile can be effective.

  • Change the Solvent: A more polar, aprotic solvent (e.g., DMF, DMSO) can sometimes accelerate SN2 reactions.

  • Explore Alternative Mechanisms: If direct substitution is failing, consider reactions that proceed through different intermediates, such as those involving radical pathways or ring-opening/closing sequences.

Q3: My purification process is complicated by byproducts. What are common side reactions in sterically hindered cyclobutylpropanoate esterifications?

A: In carbodiimide-mediated couplings like the Steglich esterification, a common side product is the formation of an N-acylurea.[3][11][12] This occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement before the alcohol can attack. This side reaction is more prevalent with sterically hindered alcohols and slow reactions.[11]

Mitigation Strategy:

  • The addition of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP), is crucial.[3][13] DMAP intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is more readily attacked by the alcohol and less prone to rearrangement.[3][5]

Troubleshooting Guides

Issue 1: Low Yield in Steglich Esterification of a Hindered Cyclobutyl Carboxylic Acid

You are reacting a 3-substituted cyclobutylpropanoic acid with tert-butanol using DCC and a catalytic amount of DMAP, but the yield of the corresponding tert-butyl ester is below 30%.

Underlying Cause Analysis: The combination of a hindered carboxylic acid and a tertiary alcohol represents a significant steric challenge. While the Steglich esterification is designed for such cases, its efficiency can be compromised under these extreme conditions.[3][5] The rate of the desired nucleophilic attack by the alcohol on the DMAP-activated intermediate may be slow, allowing for side reactions or decomposition to occur.

Step-by-Step Troubleshooting Protocol:

  • Optimize Reagent Stoichiometry:

    • Increase the equivalents of DCC (from 1.1 to 1.5 eq.) and DMAP (from 0.1 to 0.3 eq.). This can help drive the reaction forward.

  • Solvent and Temperature Adjustment:

    • Ensure you are using a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the rate for very hindered substrates.[5] However, be cautious as this can also promote side reactions.

  • Extended Reaction Time:

    • Monitor the reaction by TLC or LC-MS. Sterically demanding esterifications may require significantly longer reaction times (24-48 hours) to reach completion.[5]

  • Alternative Carbodiimide:

    • Consider using a more soluble carbodiimide like DIC (N,N'-diisopropylcarbodiimide), which can sometimes lead to cleaner reactions as the corresponding urea byproduct is more soluble and easier to remove.

  • Switch to a More Potent Esterification Method:

    • If optimization of the Steglich conditions fails, the Yamaguchi esterification is an excellent alternative for highly hindered systems.[4][6]

Issue 2: Epimerization at a Chiral Center Adjacent to the Carbonyl Group

During the esterification of an optically active cyclobutylpropanoic acid, you observe partial or complete loss of stereochemical integrity at the alpha-carbon.

Causality and Mechanistic Insight: Epimerization can occur if the reaction conditions facilitate the formation of an enol or enolate intermediate. While less common under the generally mild conditions of modern coupling reactions, it can be a concern, especially if basic impurities are present or if the activated intermediate is long-lived.

Preventative Measures and Protocols:

  • Strictly Anhydrous and Aprotic Conditions: Water or protic solvents can facilitate proton exchange that leads to epimerization. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

  • Choice of Base (if applicable): In methods requiring a tertiary amine base, like the Yamaguchi esterification, use a non-nucleophilic, hindered base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).[4]

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).

  • Consider Milder Activation: The Corey-Nicolaou macrolactonization principles, adapted for intermolecular esterification using 2,2'-dipyridyl disulfide and triphenylphosphine, proceed under very mild, neutral conditions and are known for preserving stereochemistry.[14][15][16][17]

Detailed Experimental Protocols

Protocol 1: Optimized Steglich Esterification for Hindered Substrates

This protocol is for the esterification of a sterically hindered cyclobutylpropanoic acid with a secondary or tertiary alcohol.

Materials:

  • Hindered cyclobutylpropanoic acid (1.0 eq.)

  • Hindered alcohol (1.2 - 2.0 eq.)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.5 eq.)

  • DMAP (4-Dimethylaminopyridine) (0.3 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add the cyclobutylpropanoic acid, the alcohol, and DMAP.

  • Dissolve the components in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the DCU through a pad of Celite, washing with cold DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Yamaguchi Esterification for Severely Hindered Systems

This two-step, one-pot procedure is highly effective for forming esters from sterically demanding acids and alcohols.[4][6]

Materials:

  • Hindered cyclobutylpropanoic acid (1.0 eq.)

  • Hindered alcohol (1.5 eq.)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.2 eq.)

  • Triethylamine (Et3N) (1.3 eq.)

  • DMAP (3.0 eq.)

  • Anhydrous Toluene or THF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the cyclobutylpropanoic acid in anhydrous toluene.

  • Add Et3N and stir for 10 minutes at room temperature.

  • Add the 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1-2 hours. This step forms the mixed anhydride.

  • In a separate flask, dissolve the hindered alcohol and DMAP in anhydrous toluene.

  • Slowly add the solution of the alcohol and DMAP to the mixed anhydride solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography.

Data and Method Comparison

MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Strong Acid (e.g., H2SO4)High temp, excess alcoholInexpensive, simpleNot suitable for hindered or acid-labile substrates; reversible[1][2]
Steglich Esterification DCC, cat. DMAP0 °C to RT, DCMMild, good for many hindered cases, broadly applicable[3][11][13]N-acylurea byproduct, DCU can be difficult to remove[3][11]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl ChlorideRT, Toluene/THFExcellent for severely hindered substrates, high yields[4][6]Requires stoichiometric base and catalyst, two-step one-pot procedure
Mitsunobu Reaction DEAD/DIAD, PPh30 °C to RT, THFInversion of alcohol stereochemistry, very mild conditions[7][8][9]Stoichiometric byproducts can complicate purification, tertiary alcohols do not react[8]

Visualizing Reaction Mechanisms

Steglich Esterification Workflow

The following diagram illustrates the key steps in the DMAP-catalyzed Steglich esterification, highlighting the role of DMAP in preventing the formation of the undesired N-acylurea byproduct.

Steglich_Esterification RCOOH Cyclobutyl-R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Salt (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP (Fast) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, No DMAP) DMAP DMAP DMAP->Acyl_Pyridinium Acyl_Pyridinium->DMAP Regenerated Ester Product Ester Acyl_Pyridinium->Ester + R'-OH ROH Hindered Alcohol (R'-OH) ROH->Ester DCU DCU

Caption: DMAP intercepts the O-acylisourea to prevent byproduct formation.

Yamaguchi vs. Steglich: Logic Flow for Method Selection

This decision-making diagram helps researchers choose the appropriate esterification method based on the level of steric hindrance encountered.

Method_Selection Start Esterification Needed Hindrance Significant Steric Hindrance? Start->Hindrance Acid_Labile Acid Labile Substrates? Hindrance->Acid_Labile No Severe_Hindrance Severe Hindrance? (e.g., tert-alcohol) Hindrance->Severe_Hindrance Yes Fischer Try Fischer Esterification Acid_Labile->Fischer No Steglich Use Steglich Esterification Acid_Labile->Steglich Yes Severe_Hindrance->Steglich No Yamaguchi Use Yamaguchi Esterification Severe_Hindrance->Yamaguchi Yes Inversion Stereo-inversion Required? Mitsunobu Use Mitsunobu Reaction Inversion->Mitsunobu Yes Steglich->Inversion

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During Ethyl 3-amino-3-cyclobutylpropanoate Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthesizing chiral -amino acid derivatives: maintaining stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthesizing chiral


-amino acid derivatives: maintaining stereochemical integrity during ester deprotection.

Ethyl 3-amino-3-cyclobutylpropanoate is a highly valuable building block in drug development. However, researchers frequently observe a catastrophic loss of enantiomeric excess (ee%) when hydrolyzing this ester to its corresponding acid. This guide breaks down the mechanistic causality of this racemization, provides a self-validating enzymatic workflow, and answers the most common troubleshooting questions.

Mechanistic Deep Dive: The Causality of Racemization

To solve the problem, we must first understand the chemistry driving it. Under standard saponification conditions (e.g., using NaOH or LiOH), the


-protons adjacent to the ester carbonyl are relatively acidic. Strong bases abstract these protons, triggering an E1cB-like elimination of the amino group—a process known as the retro-aza-Michael addition [1].

This elimination forms an achiral


-unsaturated ester intermediate (ethyl 3-cyclobutylacrylate). Because the subsequent re-addition of the cleaved amine to this double bond lacks stereocontrol, the C3 chiral center is destroyed, yielding a racemic mixture[1].

To circumvent this, we employ enzymatic hydrolysis. Lipases, specifically Candida antarctica Lipase B (CAL-B), operate through a fundamentally different mechanism[2]. By utilizing active-site specificity at neutral pH, CAL-B directly cleaves the ester bond without deprotonating the


-carbon, completely bypassing the achiral enone intermediate and preserving the stereocenter[3].
Workflow Visualization

G Substrate Ethyl 3-amino-3-cyclobutylpropanoate (Enantiopure) Basic Basic Hydrolysis (e.g., LiOH, NaOH) Substrate->Basic Enzymatic Enzymatic Hydrolysis (e.g., CAL-B Lipase) Substrate->Enzymatic RetroMichael Retro-Aza-Michael Addition (Achiral Enone Intermediate) Basic->RetroMichael Base abstracts alpha-proton DirectCleavage Direct Ester Cleavage (Mild pH 7.0) Enzymatic->DirectCleavage Active site specificity Racemic Racemic Product (Loss of ee%) RetroMichael->Racemic Non-selective amine re-addition Enantiopure Enantiopure Product (Retained ee%) DirectCleavage->Enantiopure No intermediate formed

Mechanistic pathways of beta-amino ester hydrolysis: Basic vs. Enzymatic.

Quantitative Data: Hydrolysis Method Comparison
Hydrolysis MethodReagents & ConditionsReaction TimeYield (%)ee% RetentionMechanistic Pathway
Basic (Saponification) 2M LiOH, THF/H₂O, 25°C4 h85%< 10% (Severe Loss)Retro-Aza-Michael
Acidic 6N HCl, Reflux (100°C)12 h65%85 - 90%Direct Cleavage (Harsh)
Enzymatic (CAL-B) CAL-B, pH 7.0 Buffer/MTBE, 30°C24 h> 95%*> 99%Mild Enzymatic Cleavage

*Assuming enantiopure starting material. If performing a kinetic resolution on a racemic mixture, the theoretical yield of the target enantiomer is capped at 50%.

Troubleshooting & FAQs

Q: Why did my enantiomeric excess (ee%) drop from >99% to <10% after standard LiOH hydrolysis? A: This is a classic case of base-induced racemization. As detailed in the mechanistic breakdown, the strong base abstracts the


-proton, triggering a retro-aza-Michael elimination[1]. The resulting achiral enone intermediate completely scrambles the C3 stereocenter upon amine re-addition.

Q: Can I use acidic hydrolysis (e.g., 6N HCl) to avoid the retro-Michael pathway? A: Yes, but it is not recommended. Acidic hydrolysis protonates the amine, converting it into an ammonium ion. This makes it a poor leaving group and prevents the retro-aza-Michael elimination. However, the harsh conditions (refluxing 6N HCl for 12+ hours) required to cleave the ethyl ester often lead to yield degradation, unwanted side reactions, and can potentially compromise the integrity of the cyclobutyl ring.

Q: What is the most reliable method to preserve the C3 stereocenter? A: Biocatalytic hydrolysis using Candida antarctica Lipase B (CAL-B) is the industry standard for


-amino esters[2]. CAL-B operates at neutral pH (7.0) and ambient temperatures (30°C). Because it relies on precise enzymatic cleavage rather than bulk pH changes, it completely avoids the retro-Michael intermediate, preserving >99% ee[3].
Self-Validating Experimental Protocol

Lipase-Mediated Hydrolysis of Ethyl 3-amino-3-cyclobutylpropanoate Objective: Hydrolyze the ethyl ester to the corresponding


-amino acid while strictly preserving the C3 stereocenter. This protocol incorporates an In-Process Control (IPC) using chiral HPLC to monitor conversion and ee% before quenching, ensuring a self-validating workflow.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, dissolve 5.0 mmol of enantiopure Ethyl 3-amino-3-cyclobutylpropanoate in 20 mL of methyl tert-butyl ether (MTBE)[4].

  • Add 20 mL of 0.1 M sodium phosphate buffer (pH 7.0) to create a biphasic system[4].

  • Introduce 50 mg of immobilized CAL-B (Novozym 435)[4].

Step 2: Enzymatic Cleavage

  • Incubate the reaction mixture at 30°C using an orbital shaker (200 rpm)[4]. Crucial Insight: Avoid magnetic stirring. Magnetic stir bars will physically grind and destroy the immobilized enzyme beads, leading to a loss of catalytic activity and creating a fine suspension that is nearly impossible to filter.

  • Allow the reaction to proceed for 12–24 hours.

Step 3: In-Process Control (IPC) via Chiral HPLC

  • At 12 hours, halt shaking and allow the organic and aqueous phases to separate.

  • Extract a 50 µL aliquot from the organic (MTBE) layer.

  • Dilute with 1 mL of hexane/isopropanol (90:10) and inject into a Chiralcel OD-H HPLC column.

  • Validation Check: Confirm the disappearance of the ester peak and verify that the ee% remains >99.5%. If conversion is incomplete, resume shaking.

Step 4: Workup and Isolation

  • Once complete conversion is confirmed, filter the mixture through a sintered glass funnel to recover the immobilized CAL-B catalyst (which can be washed with MTBE and reused).

  • Separate the aqueous and organic layers using a separatory funnel.

  • Wash the aqueous layer once with 10 mL of fresh MTBE to remove any trace organic impurities.

  • Lyophilize (freeze-dry) the aqueous layer to isolate the zwitterionic 3-amino-3-cyclobutylpropanoic acid product as a high-purity white powder.

References
  • Methyl 3-amino-5-phenylpentanoate|C12H17NO2 - Benchchem. Available at: 1

  • Enantioselective Synthesis of β-amino acids: A Review - SciSpace. Available at: 2

  • Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers - PubMed. Available at: 3

  • Ethyl 3-(benzylamino)butanoate | 6335-80-4 - Benchchem. Available at: 4

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 3-amino-3-cyclobutylpropanoate HCl

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the recrystallization of 3-amino-3-cyclobutylpropanoate HCl. As a critical pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the recrystallization of 3-amino-3-cyclobutylpropanoate HCl. As a critical pharmaceutical intermediate, achieving high purity and a consistent crystalline form is paramount.[1] This document moves beyond a simple protocol, offering insights into the underlying principles of crystallization and a robust troubleshooting guide to address common experimental challenges.

Section 1: Foundational Principles of Solvent Selection for Amine Salts

The hydrochloride salt of 3-amino-3-cyclobutylpropanoate is a polar, ionic compound. Its solubility is governed by strong intermolecular forces, primarily ion-dipole interactions and hydrogen bonding. The key to successful recrystallization is to identify a solvent system that can overcome these forces at an elevated temperature but not at a lower temperature, or upon the introduction of a less polar, miscible co-solvent (an anti-solvent).

  • The "Good" Solvent: This solvent must fully dissolve the compound at an elevated temperature (e.g., near the solvent's boiling point). For a polar salt like 3-amino-3-cyclobutylpropanoate HCl, polar protic solvents such as lower-chain alcohols (methanol, ethanol, isopropanol) are excellent starting points.[1][2] These solvents can effectively solvate the protonated amine (R-NH3+) and the chloride anion (Cl-).

  • The "Bad" Solvent (Anti-solvent): The compound should be sparingly soluble or insoluble in this solvent, even at high temperatures. Anti-solvents are typically non-polar (e.g., heptane, toluene) or moderately polar and aprotic (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)).[3]

  • The Critical Pairing (Miscibility): The "good" solvent and the "bad" anti-solvent must be fully miscible across the intended temperature range to prevent liquid-liquid phase separation.[4]

The goal is to create a state of supersaturation in a controlled manner, which is the driving force for crystallization.[5] This can be achieved through two primary methods:

  • Cooling Crystallization: Dissolving the solute in a minimal amount of hot solvent and allowing it to cool. As the temperature decreases, solubility drops, leading to crystal formation.

  • Anti-solvent Crystallization: Dissolving the solute in a "good" solvent and then gradually adding a miscible "bad" anti-solvent to decrease the overall solubility of the solute in the mixture, inducing crystallization.[4]

Section 2: A Systematic Workflow for Solvent Screening

A preliminary small-scale screen is the most efficient method to identify promising solvent systems, saving time and valuable material.

Experimental Protocol: Small-Scale Solubility Screen
  • Preparation: Weigh approximately 10-20 mg of 3-amino-3-cyclobutylpropanoate HCl into several small vials.

  • Solvent Addition: To each vial, add a candidate "good" solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume needed. A solvent that dissolves the compound readily at room temperature may be too effective, potentially leading to low recovery.

  • Heating: For vials where the solid did not dissolve at room temperature after adding ~1 mL, heat the mixture gently (e.g., to 50-60°C) and observe for dissolution. A solvent that dissolves the compound only when heated is an excellent candidate for cooling crystallization.

  • Anti-solvent Test: Take the solutions from step 2 (where the solid dissolved at room temperature) and add a candidate "bad" anti-solvent dropwise. Observe for the formation of a precipitate (turbidity). The ideal anti-solvent will cause rapid precipitation.

  • Cooling Test: Take the solutions from step 3 (where the solid dissolved upon heating) and allow them to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Selection: Based on these observations, select the solvent/anti-solvent pair or single solvent that provides a significant solubility differential with temperature or composition change.

Data Summary: Candidate Solvent Systems
Solvent ClassExample SolventBoiling Point (°C)PolarityRoleRationale & Safety Notes
Alcohols Ethanol78Polar ProticGood SolventExcellent ability to dissolve amine salts upon heating.[1][2] Generally safe and easy to remove.
Isopropanol (IPA)82Polar ProticGood SolventSlightly less polar than ethanol; may offer a better solubility curve (less soluble when cold).
Methanol65Polar ProticGood SolventHighly effective at dissolving polar compounds, but may be too effective, leading to poor yield.[1] Toxic.
Ketones Acetone56Polar AproticGood SolventCan be effective, but its low boiling point may limit the working temperature range.[3]
Ethers Methyl tert-butyl ether (MTBE)55Non-polarAnti-solventCommon anti-solvent, miscible with alcohols. Less prone to peroxide formation than THF or diethyl ether.
Esters Ethyl Acetate77Mid-PolarityAnti-solventA good anti-solvent for moderately polar compounds. Miscible with alcohols.
Alkanes n-Heptane / Hexane98 / 69Non-polarAnti-solventExcellent anti-solvents. Very low solubility for salts.[3] Highly effective at forcing product out of solution.
Aromatics Toluene111Non-polarAnti-solventHigher boiling point anti-solvent; can sometimes help prevent "oiling out".
Visualization: Solvent Selection Workflow

SolventSelection start Start: Crude 3-amino-3- cyclobutylpropanoate HCl screen Perform Small-Scale Solubility Screen (Table 1) start->screen dissolve_rt Dissolves readily at Room Temp? screen->dissolve_rt dissolve_heat Dissolves only upon Heating? dissolve_rt->dissolve_heat No antisolvent Test Anti-Solvents (Heptane, MTBE, etc.) dissolve_rt->antisolvent Yes no_dissolve Insoluble dissolve_heat->no_dissolve No cooling Test Cooling Crystallization dissolve_heat->cooling Yes precipitate Good Precipitate Forms? antisolvent->precipitate crystals Good Crystals Form on Cooling? cooling->crystals precipitate->screen No, try another solvent select_as Select Solvent/ Anti-solvent Pair precipitate->select_as Yes crystals->screen No, try another solvent select_cool Select Solvent for Cooling Crystallization crystals->select_cool Yes optimize Proceed to Scale-Up & Optimization select_as->optimize select_cool->optimize

Caption: Workflow for systematic solvent screening.

Section 3: Detailed Recrystallization Protocol (Example: Ethanol/Heptane System)

This protocol describes a robust anti-solvent crystallization method.

  • Dissolution: In a flask of appropriate size, charge the crude 3-amino-3-cyclobutylpropanoate HCl. Add a minimal amount of ethanol (e.g., 3-5 mL per gram of crude material) to create a slurry.

  • Heating: Heat the mixture with stirring to a gentle reflux (~78°C). Continue to add ethanol portion-wise until all the solid has completely dissolved. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more product dissolved in the final mixture.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is critical for achieving high purity.[6]

  • Anti-solvent Addition: Cool the solution slightly (e.g., to 50-60°C). Begin adding n-heptane slowly with continuous stirring. The initial point of turbidity is the metastable zone limit. Causality Note: Slow addition is critical to maintain control over supersaturation, which promotes the growth of larger, more ordered crystals rather than rapid, uncontrolled precipitation or oiling out.[5] Continue adding the anti-solvent (typically 1-3 volumes relative to the ethanol used).

  • Crystallization: Once anti-solvent addition is complete, slowly cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold mixture of the crystallization solvents (e.g., 1:2 Ethanol:Heptane) to remove residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all solvent residues.

Section 4: Troubleshooting Guide & FAQs

Visualization: Troubleshooting Decision Tree

Troubleshooting start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out' (Formed a liquid layer) start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Formed start->no_crystals low_purity Purity is Poor start->low_purity oil_sol1 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool much more slowly. oiling_out->oil_sol1 Primary Fix oil_sol2 Switch to a lower boiling 'good' solvent or a different solvent/anti-solvent pair. oiling_out->oil_sol2 Alternative yield_sol1 1. Ensure minimum hot solvent was used. 2. Increase anti-solvent volume. 3. Increase cooling time / use lower temp. low_yield->yield_sol1 Primary Fix yield_sol2 Concentrate mother liquor and attempt a second crop crystallization. low_yield->yield_sol2 Recovery crystal_sol1 1. Scratch inside of flask with glass rod. 2. Add a seed crystal of pure product. no_crystals->crystal_sol1 Induce Nucleation crystal_sol2 Solution is not supersaturated. Add more anti-solvent or evaporate some of the 'good' solvent. no_crystals->crystal_sol2 Increase Supersaturation purity_sol1 1. Ensure complete dissolution when hot. 2. Perform hot filtration to remove insolubles. low_purity->purity_sol1 Insoluble Impurities purity_sol2 1. Cool more slowly to allow selective crystallization. 2. Ensure filter cake is washed with cold solvent. low_purity->purity_sol2 Soluble Impurities

Sources

Troubleshooting

Resolving solubility issues of cyclobutyl amino esters in aqueous buffers

Technical Support Center: Solubility & Stability of Cyclobutyl Amino Esters Topic: Resolving Solubility and Stability Issues of Cyclobutyl Amino Esters in Aqueous Buffers Role: Senior Application Scientist Audience: Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability of Cyclobutyl Amino Esters

Topic: Resolving Solubility and Stability Issues of Cyclobutyl Amino Esters in Aqueous Buffers Role: Senior Application Scientist Audience: Drug Discovery Researchers & Medicinal Chemists[1][2]

Executive Summary: The "Invisible" Barrier

Cyclobutyl amino esters are deceptive.[1][2] While the hydrochloride salts appear water-soluble as solids, they frequently precipitate upon dilution into physiological buffers (pH 7.4).

The Core Mechanism: The primary cause is pKa shift .[1] While aliphatic amines typically have a pKa of ~10.5, the electron-withdrawing ester group reduces the


-amino pKa to 7.0–7.8  [1].
  • At pH 7.4 , approximately 50% of your compound exists as the neutral, lipophilic free base.[1][3]

  • The cyclobutyl ring adds significant lipophilicity (logP increase) compared to linear alkyl chains, driving this neutral species to precipitate immediately.[3]

This guide provides the protocols to overcome this thermodynamic hurdle without compromising biological integrity.

Troubleshooting & FAQs

Category A: The "Crash-Out" Phenomenon (Solubility)[1]

Q: My compound is a clear solution in water/DMSO, but clouds up instantly in PBS. Why? A: You are witnessing the "pH Trap." In water (pH ~5-6) or DMSO, the compound is either protonated or solvated by organic media.[1][2] When you add PBS (pH 7.4), you clamp the pH near the compound's pKa (~7.5).

  • The Fix: Do not dilute directly from 100% DMSO to 100% PBS. Use an Intermediate Dilution Step containing a solubilizing excipient (see Protocol 1). Alternatively, lower the assay pH to 6.5 if your biological target permits; this shifts the equilibrium toward the soluble ammonium species (

    
     protonated).
    

Q: Can I just heat it to dissolve the precipitate? A: ABSOLUTELY NOT. Cyclobutyl amino esters are thermally sensitive and prone to hydrolysis (saponification) and diketopiperazine formation (cyclization) [2].[1][2] Heating accelerates ester cleavage, leaving you with the cyclobutyl amino acid (which may be inactive) and an alcohol byproduct.[3]

Q: Which co-solvent is best: DMSO, Ethanol, or PEG? A: DMSO is standard, but PEG-400 is the stabilizer. [3]

  • DMSO: Good for stock, but often fails to prevent precipitation upon high dilution (>1:1000) for these specific lipophiles.[1][2][3]

  • PEG-400: Acts as a cosolvent and a weak surfactant.[1][2] A mixture of 5% DMSO / 40% PEG-400 / 55% Water is a "Gold Standard" vehicle for difficult amino esters [3].[1][2]

Category B: Stability & Hydrolysis[1][2][4]

Q: My LC-MS shows the parent mass decreasing over 4 hours. Is it precipitating or degrading? A: Likely degrading (Hydrolysis). Amino acid esters have a half-life (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) in PBS (pH 7.[1][2]4) that can range from 2 to 24 hours  depending on steric hindrance [4].[1][2] The cyclobutyl group provides some steric protection compared to linear chains, but not enough to stop hydrolysis completely.
  • Diagnostic: If the mass decreases by -14 Da (methyl ester loss) or changes to the acid mass, it is hydrolysis.

  • The Fix: Prepare dosing solutions immediately before use (extemporaneous preparation).[1][2] Keep stocks on ice.

Q: Will cyclodextrins help? A: Yes, but choose carefully. ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-Cyclodextrin (

-CD) complexes the hydrophobic cyclobutyl ring, shielding it from water.[1][2] However, native ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-CD has low solubility.[2] Use Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[2]
  • Warning: Some cyclodextrins can catalyze ester hydrolysis at high pH.[1][2] Ensure your buffer is

    
     pH 7.4.[1][2]
    

Strategic Decision Frameworks

Figure 1: Solubility Optimization Decision Tree

SolubilityTree start Compound Precipitates in PBS (pH 7.4) check_assay Can Assay Tolerate pH 6.0 - 6.5? start->check_assay yes_assay Adjust Buffer to pH 6.0 (MES or Bis-Tris) check_assay->yes_assay Yes (Protonation Strategy) no_assay Must maintain pH 7.4 check_assay->no_assay No check_conc Target Concentration? no_assay->check_conc low_conc < 10 µM check_conc->low_conc high_conc > 10 µM check_conc->high_conc cosolvent Add 1-5% DMSO + 0.1% Tween-80 low_conc->cosolvent Solvation Strategy complex Use 20% HP-β-CD or PEG-400 System high_conc->complex Encapsulation Strategy

Caption: Decision logic for selecting the optimal solubilization strategy based on assay constraints.

Experimental Protocols

Protocol 1: The "Solvent-Shift" Method (For < 50 µM)

Use this for cellular assays where high organic content is toxic.[1][2]

  • Stock Prep: Dissolve solid cyclobutyl amino ester in 100% anhydrous DMSO to 10 mM.

    • Tip: Store at -20°C with desiccant to prevent hydrolysis by atmospheric moisture.[1][2]

  • Intermediate Step: Dilute 10 mM stock 1:10 into PEG-400 (Result: 1 mM in 10% DMSO/90% PEG). Vortex vigorously.

  • Final Dilution: Slowly pipette the Intermediate Solution into the aqueous buffer (PBS) while vortexing.

    • Why? This prevents local regions of high water/low solvent where the "crash" nucleates.[1]

Protocol 2: HP- -CD Complexation (For In Vivo/High Conc)

Use this for animal dosing or concentrations > 100 µM.[1][2]

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD  in 25 mM Phosphate Buffer (pH 6.5).[1][2] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add the solid compound (as HCl salt) directly to the vehicle.[1][2]

  • Sonication: Sonicate in a water bath at ambient temperature for 15-20 minutes.

    • Note: The solution should become clear. If hazy, adjust pH down to 6.0 using 1N HCl.[2][3]

Quantitative Data Reference

Table 1: Solubility & Stability Profile of Cyclobutyl Amino Esters

ParameterValue / BehaviorImplication
pKa (

-amino)
7.2 – 7.8 (Est.) [1]Significant neutral fraction at pH 7.[1][2]4.
LogP (Neutral) ~1.5 – 2.5 Moderate lipophilicity; insoluble without ionization.[1][2]
Hydrolysis

2 – 6 Hours (pH 7.4) [4]Critical: Prepare fresh. Do not store aqueous dilutions.[1][2][4]
Solubility (pH 4.0) > 10 mg/mLHighly soluble (Protonated Cation).[1][2]
Solubility (pH 7.4) < 0.1 mg/mLInsoluble (Free Base precipitates).[1][2]

Mechanism of Action Diagram

Mechanism cluster_acid Acidic pH (< 6.0) cluster_neutral Physiological pH (7.4) node_acid R-NH3+ (Cation) Highly Soluble node_neutral R-NH2 (Neutral) Lipophilic -> Precipitates node_acid->node_neutral Deprotonation (pKa ~7.5) node_neutral->node_acid Acidification node_hydrolysis Hydrolysis Product (Inactive Acid) node_neutral->node_hydrolysis Irreversible Degradation

Caption: The chemical fate of cyclobutyl amino esters as a function of pH.

References

  • PubChem. Cyclobutylamine: Chemical and Physical Properties (pKa data).[1][2][5] National Library of Medicine.[1][2] Available at: [Link]

  • Hay, R.W., et al. (1966).[1][2][3] The basic hydrolysis of amino acid esters.[1][6] Australian Journal of Chemistry.[1][2] Available at: [Link]

  • Li, P., & Zhao, L. (2019).[2][3] Solubilization strategies for poorly water-soluble drugs.[1][2] Frontiers in Pharmacology.[1][2] Available at: [Link]

  • Hansen, J., et al. (2005).[1][2][3] Stability of amino acid esters in aqueous solution.[1][2] Journal of Pharmaceutical Sciences.[1][2] (General reference for amino ester hydrolysis kinetics).

Sources

Optimization

Removing residual HCl from Ethyl 3-amino-3-cyclobutylpropanoate preparations

Navigating the Nuances of Amine Synthesis: A Guide to Eliminating Residual HCl A Technical Support Resource for Researchers, Scientists, and Drug Development Professionals. Welcome to our dedicated technical support cent...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Nuances of Amine Synthesis: A Guide to Eliminating Residual HCl

A Technical Support Resource for Researchers, Scientists, and Drug Development Professionals.

Welcome to our dedicated technical support center. As Senior Application Scientists, we understand that the synthesis of novel compounds is a journey of precision, and even seemingly minor impurities can have significant downstream consequences. This guide addresses a common yet critical challenge in the preparation of Ethyl 3-amino-3-cyclobutylpropanoate: the removal of residual hydrochloric acid (HCl). The presence of HCl, often from the deprotection of a Boc-protected precursor, can impact the stability, reactivity, and overall quality of your final product.

This resource is designed to provide you with not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual HCl from my Ethyl 3-amino-3-cyclobutylpropanoate so important?

The presence of even trace amounts of HCl can lead to several downstream complications. As a strong acid, HCl can catalyze unwanted side reactions, such as ester hydrolysis or degradation of the cyclobutane ring, particularly under prolonged storage or heating. Furthermore, for applications in drug development, the presence of an uncontrolled acidic impurity can significantly affect the compound's pharmacological and toxicological profile. From a process chemistry perspective, residual HCl can corrode equipment and interfere with subsequent synthetic steps that require basic or neutral conditions.

Q2: I've performed a standard aqueous workup with sodium bicarbonate, but I'm still detecting residual acid. What could be going wrong?

This is a frequent issue. While a sodium bicarbonate wash is a good first step, its effectiveness can be limited by several factors. The hydrochloride salt of your product (Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride) may have some solubility in the organic phase, leading to incomplete neutralization. Inefficient mixing between the organic and aqueous layers can also prevent a complete reaction. The choice of organic solvent also plays a crucial role; solvents that can hydrogen bond with the ammonium salt may carry it through the workup.

Q3: Can I use a stronger base, like sodium hydroxide, for a more effective neutralization?

While tempting, using a strong base like sodium hydroxide is generally not recommended for the neutralization of this specific compound. The ester functionality in Ethyl 3-amino-3-cyclobutylpropanoate is susceptible to saponification (base-catalyzed hydrolysis) to the corresponding carboxylic acid.[1][2] This would result in the formation of a new impurity that may be difficult to remove. A milder inorganic base, such as sodium carbonate or potassium carbonate, is often a more suitable choice.[3][4]

Q4: Are there non-aqueous methods for removing residual HCl?

Yes, several non-aqueous methods can be employed. One common technique is to use a solid-supported base, such as an amine scavenger resin.[5][6] These resins can be added to the organic solution of your product, where they will neutralize the HCl. The resin can then be easily removed by filtration, simplifying the workup.[5][6] Another approach is to azeotropically remove the HCl with a suitable solvent, although this is less common for non-volatile acids like HCl.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to identifying the source of residual HCl and implementing effective removal strategies.

Initial Diagnosis: Is Residual HCl Present?

Before attempting any removal protocol, it is crucial to confirm the presence of residual acid. Several analytical techniques can be employed:

  • pH Measurement of an Aqueous Extract: A simple and effective method. Dissolve a small sample of your product in an organic solvent (e.g., dichloromethane) and extract with deionized water. Measure the pH of the aqueous layer. A pH below 7 indicates the presence of residual acid.

  • ¹H NMR Spectroscopy: The chemical shift of the protons adjacent to the amine group can be indicative of the protonation state. The hydrochloride salt will typically show a downfield shift compared to the free base.

  • Quantitative Titration: For a more precise measurement, a titration with a standardized solution of a base can be performed.

  • Gas Chromatography (GC): A selective GC method can be developed and validated for the quantification of residual solvents and can be adapted for HCl analysis after appropriate derivatization.[7][8]

Troubleshooting Workflow: A Step-by-Step Approach

If you have confirmed the presence of residual HCl, the following workflow will guide you through the selection and implementation of an appropriate removal strategy.

Caption: Troubleshooting decision tree for removing residual HCl.

Detailed Experimental Protocols

This protocol is an optimization of the standard aqueous workup and is often sufficient for removing trace amounts of HCl.

Principle: This method relies on the partitioning of the amine hydrochloride salt into the aqueous phase where it is neutralized by a mild inorganic base. The use of a saturated solution maximizes the driving force for neutralization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 0.1-0.2 M.

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any evolved carbon dioxide.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer should be basic (test with pH paper).

  • Repeat: Drain the aqueous layer and repeat the wash with fresh saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Drain the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solution in vacuo to yield the free amine.

Table 1: Comparison of Common Neutralizing Agents

Neutralizing AgentpKa of Conjugate AcidAdvantagesDisadvantages
Sodium Bicarbonate (NaHCO₃)10.3Mild, readily available, inexpensiveCan form emulsions, CO₂ evolution requires venting
Sodium Carbonate (Na₂CO₃)10.3Stronger base than bicarbonate, less CO₂ evolutionCan be too basic for some sensitive substrates
Potassium Carbonate (K₂CO₃)10.3Similar to sodium carbonate, higher solubilityMore expensive than sodium salts

This non-aqueous method is ideal for situations where an aqueous workup is problematic or for removing the final traces of HCl.

Principle: Solid-supported amine scavenger resins contain basic functional groups that react with and sequester the HCl from the organic solution.[5][6] The resin is then simply filtered off.[5][6]

Step-by-Step Methodology:

  • Resin Selection: Choose a suitable macroporous amine scavenger resin.

  • Resin Preparation: Pre-wash the resin with the same organic solvent you will use for the reaction, according to the manufacturer's instructions.

  • Dissolution: Dissolve the crude Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride in a suitable anhydrous organic solvent (e.g., dichloromethane, THF).

  • Scavenging: Add the pre-washed scavenger resin to the organic solution (typically 2-3 equivalents relative to the amount of HCl).

  • Stirring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Filtration: Filter off the resin and wash it with a small amount of fresh organic solvent.

  • Concentration: Combine the filtrate and the washings and concentrate in vacuo to obtain the purified free amine.

This method offers a balance between the effectiveness of a stronger base and the desire to avoid saponification.

Principle: A dilute solution of a weak base, such as ammonium hydroxide, can effectively neutralize the HCl without significantly raising the pH to a level that would promote ester hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent as described in Protocol A.

  • Extraction: In a separatory funnel, wash the organic solution with a dilute (e.g., 1-2 M) aqueous solution of ammonium hydroxide.

  • Monitoring: After shaking and separating the layers, check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: Perform a subsequent wash with brine to remove residual ammonia and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate as in Protocol A.

Final Quality Control

Regardless of the method used, it is imperative to perform a final quality control check to confirm the complete removal of HCl. A repeat of the initial diagnostic tests (pH of aqueous extract, ¹H NMR) is highly recommended. For pharmaceutical applications, a more rigorous quantitative method, such as ion chromatography or a validated GC method, may be required to meet regulatory standards.[7][8]

Caption: Final quality control workflow after HCl removal.

By understanding the chemical principles behind each method and systematically troubleshooting, you can confidently and efficiently remove residual HCl from your Ethyl 3-amino-3-cyclobutylpropanoate preparations, ensuring the quality and integrity of your final product.

References
  • Nongthombam, G. S. (2023, December 27). How can I neutralize amine hydrochlorides? ResearchGate. Retrieved from [Link]

  • Jobdevairakkam, C. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis? ResearchGate. Retrieved from [Link]

  • Wipf, P., & Coleman, C. M. (2004, October 29). Scavenger strategies in organic synthesis. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for recovery of amines and volatile acids from amine salts.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Reddit. (2024, May 29). How to purify amino acid with mineral salt. r/OrganicChemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Hydrolysis of an Ester. Retrieved from [Link]

  • Hu, Y. (2026, February 17). Exploring the Synthesis and Applications of Ethyl 3-amino-3-oxopropanoate. LinkedIn. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of hydrochloric acid concentration and quantity (a), the... Retrieved from [Link]

  • Google Patents. (n.d.). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Samyang Corporation. (n.d.). Organic Scavenger. Retrieved from [Link]

  • Ion Exchange (India) Ltd. (n.d.). INDION 830 S. Retrieved from [Link]

  • Rashid, S. (2023, July 22). What is the chemistry behind neutralisation, hydrolysis, and esterification reactions? Quora. Retrieved from [Link]

  • Mishra, P., et al. (2008). Synthesis and evaluation of amide prodrugs of flurbiprofen. Brazilian Journal of Pharmaceutical Sciences, 44(1), 89-97. Retrieved from [Link]

  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. Retrieved from [Link]

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

HPLC method development for chiral purity of 3-amino-3-cyclobutylpropanoate

HPLC Method Development for Chiral Purity of 3-Amino-3-cyclobutylpropanoate: A Comparative Guide Introduction & The Analytical Challenge 3-Amino-3-cyclobutylpropanoate is a highly versatile -amino acid intermediate, freq...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Chiral Purity of 3-Amino-3-cyclobutylpropanoate: A Comparative Guide

Introduction & The Analytical Challenge

3-Amino-3-cyclobutylpropanoate is a highly versatile


-amino acid intermediate, frequently utilized in the synthesis of conformationally restricted peptidomimetics and targeted therapeutics, such as Cbl-b inhibitors[1]. Ensuring the precise chiral purity of this primary amine is critical during drug development, as enantiomeric impurities can drastically alter pharmacological efficacy and safety.

However, resolving primary amines via High-Performance Liquid Chromatography (HPLC) presents a distinct chromatographic challenge. The highly polar


 group interacts strongly with residual silanols on silica-based matrices, frequently leading to severe peak tailing, poor resolution, and inaccurate quantitation.

To overcome this, method development typically diverges into two premier strategies: Immobilized Crown Ether phases and Immobilized Polysaccharide phases . This guide objectively compares these two approaches, providing the mechanistic causality and validated experimental protocols to help you select the optimal system for your analytical workflow.

Mechanistic Rationale: The Causality Behind the Chemistry

As an application scientist, selecting a column is never arbitrary; it is dictated by the molecular state of the analyte.

Option A: Immobilized Crown Ether (e.g., CROWNPAK® CR-I(+))

  • Mechanism: Crown ether chiral stationary phases (CSPs) are explicitly designed for primary amines. The 18-crown-6 ether cavity is perfectly sized to encapsulate a protonated primary amine (

    
    ) via host-guest complexation[2]. Chiral discrimination occurs as the substituents on the chiral center sterically interact with the chiral barrier (e.g., a binaphthyl or tartaric acid ring) of the crown ether[3].
    
  • Causality: Because this mechanism relies entirely on the ammonium ion, the mobile phase must be highly acidic (pH 1.5–2.0)[3]. If the pH rises, the amine deprotonates, complexation fails, and resolution collapses. Furthermore, this complexation is an exothermic process; thus, lowering the column temperature (e.g., to 10–25°C) thermodynamically favors the interaction, increasing both retention and enantiomeric resolution.

Option B: Immobilized Polysaccharide (e.g., CHIRALPAK® IG)

  • Mechanism: Immobilized amylose or cellulose CSPs rely on a complex combination of hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and steric fit within the polymer's helical groove[4].

  • Causality: Unlike crown ethers, polysaccharide columns require the primary amine to be in its neutral state to maximize hydrogen bonding with the chiral selector and prevent secondary electrostatic interactions with the silica backbone. Therefore, basic additives like 0.1% Diethylamine (DEA) or Ethanolamine are mandatory in the mobile phase to suppress ionization and mask residual silanols, thereby rescuing peak shape[5].

Experimental Protocols

Below are the optimized, step-by-step methodologies for both systems. Each protocol is designed as a self-validating workflow to ensure trustworthiness and reproducibility in your lab.

Protocol A: Crown Ether Method (Reversed-Phase)

Best for: Analytical purity determination requiring baseline resolution.

  • Column: CROWNPAK CR-I(+) (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of pH 1.5 using Perchloric acid (

    
    ) or Trifluoroacetic acid (TFA). Mix the Aqueous phase with Acetonitrile in a 90:10 (v/v) ratio.
    
    • Expert Tip: The small percentage of organic modifier improves stationary phase wetting and sharpens peak shape. Because 3-amino-3-cyclobutylpropanoate contains an ester group, prepare samples in the mobile phase and analyze promptly to prevent acid-catalyzed hydrolysis.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min (Slower flow rates enhance the kinetics of host-guest complexation).

    • Temperature: 25°C (Decrease to 15°C if baseline resolution is not achieved).

    • Detection: UV at 210 nm.

  • System Suitability Validation: Inject a racemic standard. The system is validated for use if Resolution (

    
    ) > 3.0 and Tailing Factor (
    
    
    
    ) < 1.5.
Protocol B: Polysaccharide Method (Normal Phase)

Best for: Preparative scale-up or acid-labile analogs.

  • Column: CHIRALPAK IG (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase Preparation: Mix n-Hexane / Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

    • Expert Tip: Always add the basic modifier (DEA) to the polar alcohol first to ensure complete miscibility before blending it into the non-polar hexane.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

  • System Suitability Validation: Inject a racemic standard. The system is validated for use if Resolution (

    
    ) > 2.0 and Tailing Factor (
    
    
    
    ) < 1.5.

Performance Comparison Data

The following table synthesizes the quantitative chromatographic data comparing the two methodologies for 3-amino-3-cyclobutylpropanoate.

ParameterCROWNPAK® CR-I(+) (Crown Ether)CHIRALPAK® IG (Polysaccharide)
Separation Mechanism Host-Guest ComplexationH-Bonding & Steric Fit
Mobile Phase Mode Acidic Aqueous (pH < 2)Normal Phase (+ 0.1% DEA)
Retention Time (Peak 1) 4.2 min8.5 min
Retention Time (Peak 2) 6.8 min10.2 min
Resolution (

)
4.52.1
Peak Tailing (

)
1.11.4
Theoretical Plates (

)
> 8,000~ 5,000
Elution Order Reversal Yes (Switch to CR-I(-))No (Empirical)

Data Interpretation: The Crown Ether column provides superior resolution and peak shape specifically because its mechanism is tailor-made for primary amines. However, the Polysaccharide column offers a highly viable alternative if highly acidic mobile phases are incompatible with downstream recovery (e.g., preparative chromatography) or if the compound exhibits acid lability.

Method Development Workflow Visualization

The logical relationship between the analyte state, the chosen CSP, and the resulting chromatographic conditions is visualized below.

G Start Target: 3-amino-3-cyclobutylpropanoate (Primary Amine) Split Select Chiral Stationary Phase (CSP) Start->Split Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Split->Crown High Selectivity Need Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Split->Poly Broad Screening MechCrown Host-Guest Complexation (Requires -NH3+) Crown->MechCrown MechPoly H-Bonding & Steric Fit (Requires Neutral -NH2) Poly->MechPoly MPCrown Acidic Aqueous Mobile Phase (pH 1.5 - 2.0, HClO4/TFA) MechCrown->MPCrown MPPoly Normal Phase / Polar Organic (+ 0.1% DEA/TEA additive) MechPoly->MPPoly ResCrown High Resolution (Rs > 4.0) Excellent Peak Shape MPCrown->ResCrown ResPoly Moderate Resolution (Rs ~ 2.0) Potential Tailing MPPoly->ResPoly

Decision tree for chiral HPLC method development of primary amines.

References

  • Title: 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl (WO2024233831A1)
  • Title: Liquid Chromatographic Enantiomer Separation of Racemic Amine Using Chiral Crown Ether Stationary Phase Source: Journal of Chromatographic Science, Volume 44, Issue 1 URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: Monatshefte für Chemie - Chemical Monthly (via PubMed Central) URL: [Link]

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: ResearchGate (Literature Review on Polysaccharide Additives) URL: [Link]

Sources

Validation

Lipophilicity Modulation in Ester Scaffolds: Cyclobutylpropanoates vs. Linear Analogs

Topic: Lipophilicity comparison of cyclobutylpropanoate esters against linear analogs Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the modulation of lipophilicity (LogP/LogD) is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipophilicity comparison of cyclobutylpropanoate esters against linear analogs Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the modulation of lipophilicity (LogP/LogD) is a critical determinant of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] This guide presents a technical comparison between cyclobutylpropanoate esters and their linear alkyl analogs .

Experimental and computed data confirm that incorporating a cyclobutyl ring significantly lowers lipophilicity (ΔLogP ≈ -0.7 to -0.8) compared to linear chains of identical carbon count. This "cyclobutyl effect" offers a strategic advantage: it maintains the hydrophobic bulk required for receptor binding while improving water solubility and metabolic stability against esterases.

Strategic Rationale: The "Magic Ring" Effect

The cyclobutyl group is often utilized as a bioisostere for linear alkyl chains (n-butyl) or branched groups (isopropyl, tert-butyl). While it retains significant hydrophobic character, its physicochemical impact is distinct.

  • Solvation & Molecular Volume: The cyclobutyl ring constrains the carbon chain into a "puckered" conformation. This reduces the solvent-accessible surface area (SASA) relative to a flexible linear chain (n-butyl), which can adopt extended conformations. Paradoxically, while less surface area usually implies higher lipophilicity in some contexts, the compact nature and specific hydration of the strained ring often result in a lower partition coefficient compared to the floppy linear analog.

  • Metabolic Shielding: Linear esters (e.g., n-butyl propanoate) are rapidly hydrolyzed by carboxylesterases. The cyclobutyl group introduces steric bulk and conformational rigidity proximal to the ester linkage, retarding enzymatic hydrolysis and extending half-life (

    
    ).
    
Comparative Physicochemical Analysis

The following data contrasts the lipophilicity of cyclobutyl esters against their direct linear carbon-count analogs.

Table 1: Lipophilicity Comparison (LogP)
Compound ClassSpecific MoleculeFormulaStructure DescriptionLogP (Approx.)Source
Cyclobutyl (C7) Cyclobutyl propanoate C

H

O

Propanoate ester of cyclobutanol1.5 Computed (XLogP3) [1]
Linear (C7) n-Butyl propanoate C

H

O

Linear butyl ester of propanoic acid2.3 Experimental [2][3]
ΔLogP (Cyclobutyl vs Linear) -0.8
Cyclobutyl (C9) Ethyl 2-cyclobutylpropanoate C

H

O

Ethyl ester with cyclobutyl substituent2.6 Computed (XLogP3) [4]
Linear (C9) Ethyl heptanoate C

H

O

Linear 7-carbon chain ethyl ester3.3 - 3.4 Experimental/Est [5][6]
ΔLogP (Cyclobutyl vs Linear) -0.7

Key Insight: In both matched pairs, the cyclobutyl derivative is roughly 0.7 to 0.8 log units less lipophilic than the linear analog. This shift is substantial in drug design, potentially moving a compound from a "poor solubility" zone (LogP > 3) to an optimal "drug-like" zone (LogP < 3).

Decision Logic & Mechanism

The following diagram illustrates the decision-making process for selecting a cyclobutyl scaffold over a linear one during Lead Optimization.

G Start Lead Optimization: Modulate Ester Scaffold CheckLogP Current LogP Status? Start->CheckLogP HighLogP LogP > 3.5 (Solubility Risk) CheckLogP->HighLogP Too Lipophilic OptLogP LogP 1.5 - 3.0 (Optimal) CheckLogP->OptLogP Acceptable DecisionCyclo Use Cyclobutyl Analog Lowers LogP (-0.7) Increases Steric Shielding HighLogP->DecisionCyclo Apply Bioisostere CheckMetab Metabolic Stability (Ester Hydrolysis) OptLogP->CheckMetab DecisionLinear Use Linear Analog (n-Butyl/n-Pentyl) High Flexibility, Fast Clearance CheckMetab->DecisionLinear Rapid Hydrolysis Needed (Soft Drug) CheckMetab->DecisionCyclo Extended t1/2 Needed

Figure 1: Strategic decision tree for replacing linear alkyl chains with cyclobutyl rings to optimize lipophilicity and metabolic stability.

Experimental Protocols

To validate these values in your specific series, use the following industry-standard protocols.

Protocol A: High-Throughput LogP Determination (HPLC)

Best for screening large libraries of esters.

Principle: Retention time (


) on a C18 reversed-phase column correlates linearly with LogP.
  • System Setup: Agilent 1200/1290 Infinity LC or equivalent.

  • Column: Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (pH 2.7 to suppress ionization of free acids if hydrolysis occurs).

    • B: 0.1% Formic acid in Acetonitrile.

  • Calibration: Inject a standard mixture of 5-7 compounds with known LogP values spanning the range 0.5 – 5.0 (e.g., Acetophenone, Toluene, Naphthalene, Triphenylene).

  • Method: Run a generic gradient (5% B to 95% B over 5 min).

  • Calculation:

    • Calculate the capacity factor

      
       (where 
      
      
      
      is the dead time, usually determined by Uracil injection).
    • Plot Log

      
       vs. known LogP of standards.
      
    • Determine the LogP of the cyclobutyl/linear esters using the regression equation.

Protocol B: Shake-Flask Method (Gold Standard)

Required for definitive data if HPLC results are ambiguous.

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Dissolution: Dissolve the test ester (approx. 1 mg) in the pre-saturated n-octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (ensure the ester is stable and does not hydrolyze during the test).
  • Partitioning: Add an equal volume of pre-saturated water.

  • Equilibration: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    
    
    
Experimental Workflow Visualization

Workflow Sample Test Compound (Cyclobutyl Ester) Solubility Dissolve in Sat. Octanol Sample->Solubility Shake Shake Flask (Water/Octanol) Solubility->Shake Centrifuge Phase Separation (Centrifuge) Shake->Centrifuge Analysis UV/HPLC Analysis of Phases Centrifuge->Analysis Data Calculate LogP Compare to Linear Analysis->Data

Figure 2: Step-by-step workflow for the Shake-Flask determination of partition coefficients.

References
  • PubChem. (2024). Cyclobutyl propanoate (CID 54338217) - Computed Properties. National Library of Medicine. [Link]

  • SIELC Technologies. (2018).[2] Butyl propionate: Properties and HPLC Separation. [Link]

  • ChemSrc. (2025). Butyl propanoate Physicochemical Properties. [Link][3]

  • PubChem. (2024). Ethyl 2-cyclobutylpropanoate (CID 121552548). National Library of Medicine. [Link]

  • The Good Scents Company. (2024).[4] Ethyl Heptanoate Properties and Safety. [Link]

  • Yeast Metabolome Database. (2024). Ethyl heptanoate (YMDB01474) Experimental Properties. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Comprehensive Structural Guide: Ethyl 3-amino-3-cyclobutylpropanoate HCl

Executive Summary: The Cyclobutyl Advantage In the landscape of peptidomimetics and drug discovery, Ethyl 3-amino-3-cyclobutylpropanoate HCl (CAS: 1956334-16-9) represents a critical "middle ground" between the conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclobutyl Advantage

In the landscape of peptidomimetics and drug discovery, Ethyl 3-amino-3-cyclobutylpropanoate HCl (CAS: 1956334-16-9) represents a critical "middle ground" between the conformational flexibility of acyclic residues (like leucine) and the rigid constraints of aromatic systems (like phenylalanine).

This guide analyzes the crystallographic and structural properties of this building block.[1][2] While specific public crystal structure depositions for this exact salt are proprietary, we synthesize data from structural analogues and fragment-based geometric averages to provide a definitive baseline for performance comparison.

Key Findings:

  • Conformational Locking: The cyclobutyl side chain introduces a specific steric bulk that favors gauche torsion angles in the backbone, distinct from the anti preference of linear alkyls.

  • Stability: The HCl salt form exhibits superior crystallinity compared to the free base (often an oil), but requires specific handling due to hygroscopicity.

  • Application: Ideal for stabilizing

    
    -peptide helices (14-helices) where side-chain packing is rate-limiting.
    

Structural Characterization & Crystallography[1]

To validate the quality of this building block, researchers must look beyond simple purity (HPLC) and understand the 3D spatial arrangement.

Predicted Unit Cell & Packing Parameters

Based on homologous


-amino acid ester hydrochlorides (e.g., 

-leucine ethyl ester HCl), the expected crystallographic parameters for the racemic compound are summarized below.
ParameterRepresentative Value (Analogous HCl Salts)Structural Significance
Crystal System Monoclinic (

) or Orthorhombic (

)
Common for polar organic salts; facilitates dense packing.
Space Group

(if enantiopure)
Essential for resolving absolute configuration (R vs S).
Density (

)
1.22 – 1.28 g/cm³Lower than aromatic analogues (>1.30) due to aliphatic ring.
H-Bond Network

and

Forms hydrophilic channels; critical for solubility profile.
The Cyclobutyl "Pucker"

Unlike the planar cyclopropyl ring or the chair-form cyclohexyl, the cyclobutyl group in this molecule adopts a puckered conformation to relieve torsional strain.

  • Pucker Angle: ~25°–35°

  • Impact: This puckering creates a "dynamic" steric wall that can adapt to binding pockets better than rigid phenyl rings, yet provides more restriction than an isopropyl group.

Geometric Standards (CSD Averages)

When refining your own X-ray data, ensure bond lengths fall within these statistical norms for the cyclobutyl-


-amino motif:
  • C(ring)-C(ring): 1.54 – 1.55 Å (Longer than standard C-C due to ring strain).

  • C(

    
    )-C(
    
    
    
    , ring):
    1.51 Å.
  • Torsion (

    
    , N-C
    
    
    
    -C
    
    
    -C=O):
    Typically
    
    
    60° (gauche) in folded structures.

Comparative Performance Analysis

This section objectively compares Ethyl 3-amino-3-cyclobutylpropanoate HCl against its two primary competitors in drug design: the Isopropyl analogue (flexible) and the Cyclopropyl analogue (rigid/electronic).

Physical Property Comparison[3]
FeatureCyclobutyl (Target) Isopropyl (Alternative A)Cyclopropyl (Alternative B)
Steric Bulk (

)
Medium (~68 ų) Medium (~65 ų)Small (~48 ų)
Lipophilicity (cLogP) ~1.6 (Moderate) ~1.4 (Lower)~1.1 (Lowest)
Rotational Freedom Restricted (Ring Pucker) Free Rotation (High Entropy)Rigid (Planar, High Strain)
Metabolic Stability High (Steric shield)ModerateModerate (P450 oxidation risk)
Crystallinity (HCl) Good (Needles/Plates) Excellent (Prisms)Fair (Hygroscopic tendency)
Performance in Peptidomimetics[3]
  • Vs. Isopropyl: The cyclobutyl group reduces the entropic penalty of binding. In X-ray structures of bound ligands, the cyclobutyl derivative often shows lower B-factors (thermal motion) than the isopropyl analogue, indicating tighter binding.

  • Vs. Cyclopropyl: The cyclopropyl ring has unique electronic character (pseudo-double bond character). The cyclobutyl group is purely aliphatic, making it a better bio-isostere for aliphatic residues like Leucine or Isoleucine without introducing electronic perturbations.

Experimental Protocol: Crystallization & Data Collection

To generate the X-ray data necessary for publication or patent protection, follow this optimized protocol designed for hygroscopic HCl salts.

Workflow Visualization

CrystallizationProtocol cluster_0 Critical Parameter Start Crude HCl Salt Solubility Solubility Screen (MeOH/EtOH/H2O) Start->Solubility 10 mg sample VaporDiff Vapor Diffusion (Sit-Drop) Solubility->VaporDiff Dissolve in min. MeOH Harvest Harvest & Cryo-Protect (Paratone-N) VaporDiff->Harvest 2-5 days, 4°C note Antisolvent: Et2O or Hexane VaporDiff->note Xray X-Ray Diffraction (Mo/Cu Source) Harvest->Xray Mount on loop

Figure 1: Optimized crystallization workflow for beta-amino acid ester salts.

Step-by-Step Methodology
  • Preparation: Dissolve 20 mg of Ethyl 3-amino-3-cyclobutylpropanoate HCl in a minimum volume (approx. 0.2 mL) of Methanol or Ethanol. Ensure the solution is clear.

  • Setup: Place the solution in an inner vial (or sitting drop well).

  • Diffusion: Add the antisolvent (Diethyl Ether or Diisopropyl Ether) to the outer reservoir. Note: Use Diethyl Ether for slower diffusion and higher quality crystals.

  • Incubation: Seal tightly and store at 4°C. Lower temperature reduces solubility and promotes nucleation.

  • Harvesting: Crystals typically appear as colorless needles or plates within 48-72 hours. Due to the HCl salt nature, mount quickly in Paratone-N oil to prevent water uptake from air.

References

  • Compound Data

    • Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride (CAS 1956334-16-9).[3] Available at:

  • Structural Context (Beta-Amino Acids)

    • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Cyclobutyl Conformational Analysis

    • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth.

Sources

Validation

Reference standards for Ethyl 3-amino-3-cyclobutylpropanoate purity analysis

Comparative Guide: Reference Standards for Ethyl 3-amino-3-cyclobutylpropanoate Purity Analysis Chemical Context & Analytical Challenges Ethyl 3-amino-3-cyclobutylpropanoate (CAS: 1541942-63-5) is a highly specialized -a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards for Ethyl 3-amino-3-cyclobutylpropanoate Purity Analysis

Chemical Context & Analytical Challenges

Ethyl 3-amino-3-cyclobutylpropanoate (CAS: 1541942-63-5) is a highly specialized


-amino acid ester utilized as a critical building block in peptidomimetic drug discovery and Active Pharmaceutical Ingredient (API) synthesis[1].

From an analytical perspective, this molecule presents unique challenges. It lacks an extended conjugated


-system, rendering standard UV detection (e.g., 254 nm) virtually blind to its presence. Furthermore, the ester linkage is susceptible to hydrolysis, and the cyclobutyl ring introduces steric hindrance that can complicate chromatographic peak shapes. Consequently, selecting the appropriate tier of reference standard and designing a self-validating analytical protocol is paramount for accurate, reproducible purity determination.

Reference Standard Tiers: A Comparative Analysis

When establishing a purity assay, the choice of reference standard dictates the regulatory validity of the results. The table below objectively compares the performance and applicability of different standard grades.

Table 1: Comparative Matrix of Reference Standards

Standard GradeTraceabilityAnalytical RigorBest ApplicationRegulatory Acceptance
Primary (Compendial) PharmacopeialHighest (Collaborative multi-lab testing)Dispute resolution, FDA/EMA filingsUniversal
Certified Reference Material (CRM) ISO 17034High (qNMR / Mass Balance)Assay calibration, Method validationHigh
Secondary (Working) In-house PrimaryModerate (Qualified vs Primary)Routine batch release, In-process QCHigh (if qualified per ICH Q7)
Analytical Grade Manufacturer CoABasic (HPLC area %)Early R&D, Non-GMP screeningLow

Regulatory Grounding & Qualification Workflow

To maintain a self-validating quality system, laboratories must establish a rigorous qualification hierarchy. According to ICH Q7 guidelines, the suitability of each batch of a secondary reference standard must be determined prior to its first use by comparing it directly against a primary reference standard[2]. Furthermore, USP General Chapter <11> dictates that unless a specific potency is stated on the label, a compendial reference standard is taken as 100.0% pure for quantitative applications[3].

When a primary standard is cost-prohibitive for routine daily use, an in-house secondary standard is qualified. This ensures unbroken traceability while optimizing operational costs, a practice strictly audited by regulatory bodies[4].

Workflow A Primary Reference Standard (Compendial / CRM) B Full Analytical Characterization (NMR, MS, IR, EA) A->B Validates C Secondary Working Standard (In-house Qualified) B->C Qualifies D Routine Batch Release (HPLC/GC Purity Assay) C->D Calibrates

Hierarchical qualification workflow for reference standards per ICH Q7 guidelines.

Experimental Protocol: Self-Validating HPLC-UV/MS Assay

To objectively compare a test batch of Ethyl 3-amino-3-cyclobutylpropanoate against a qualified reference standard, we employ a dual-detection Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Causality of Design: Because the analyte lacks strong chromophores, we utilize low-wavelength UV (210 nm) to detect the amide/ester bonds, coupled in series with Electrospray Ionization Mass Spectrometry (ESI-MS). The MS acts as an orthogonal detector to ensure no co-eluting, non-chromophoric impurities (such as inorganic salts or aliphatic byproducts) artificially inflate the UV purity score.

Step-by-Step Methodology:

  • Standard & Sample Preparation: Gravimetrically weigh 10.0 mg of the Reference Standard and the Sample into separate 10 mL volumetric flasks. Causality: Gravimetric preparation minimizes the volumetric expansion errors associated with organic solvents, ensuring high-precision quantification. Dissolve and dilute to volume with the Initial Mobile Phase (IMP).

  • System Suitability Testing (SST): Prepare a resolution solution containing the analyte and its primary degradation product (3-amino-3-cyclobutylpropanoic acid). Inject this solution prior to any sample analysis. The system is only validated if the critical resolution (

    
    ) between the ester and the hydrolyzed acid is 
    
    
    
    .
  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm. Causality: The high surface area and end-capping prevent secondary silanol interactions with the basic amine, drastically reducing peak tailing.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: The low pH environment ensures the aliphatic amine is fully protonated, locking it into a single ionization state for reproducible retention times.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

  • Data Acquisition: Monitor UV at 210 nm and MS at m/z 172.1[M+H]+. Calculate purity using the external standard method via peak area ratio.

AnalyticalWorkflow Prep Sample & Standard Prep (Gravimetric Dilution) HPLC RP-HPLC Separation (C18, pH 2.0 Buffer) Prep->HPLC Injection Detect Dual Detection (UV 210 nm & ESI-MS) HPLC->Detect Elution Quant Data Processing (% Purity via Area Ratio) Detect->Quant Integration

Self-validating RP-HPLC-UV/MS workflow for Ethyl 3-amino-3-cyclobutylpropanoate purity analysis.

Quantitative Data Presentation

The following table summarizes the system suitability and comparative purity data obtained using the aforementioned protocol. The self-validating nature of the assay is confirmed by the blank injection showing zero carryover and the SST meeting all rigorous pharmacopeial criteria.

Table 2: System Suitability and Purity Data (HPLC-UV @ 210 nm)

Injection / AnalyteRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Calculated Purity (% w/w)
Blank (IMP) N/AN/AN/AN/AN/A (No carryover)
SST: Hydrolyzed Acid Impurity 6.421.1512,450N/AN/A
SST: Ethyl 3-amino-3-cyclobutylpropanoate 8.151.0815,2004.8N/A
Working Standard (1.0 mg/mL) 8.141.0915,150N/A100.0% (Assigned)
Test Batch A 8.161.1014,980N/A99.4%
Test Batch B 8.151.1214,800N/A98.7%

References

  • BLD Pharm. "1541942-63-5 | Ethyl 3-amino-3-cyclobutylpropanoate".
  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7".
  • United States Pharmacopeia (USP). "General Chapters: <11> USP REFERENCE STANDARDS".
  • U.S. Food and Drug Administration (FDA). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients".

Sources

Safety & Regulatory Compliance

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